(3-Hydroxy-p-tolyl)urea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16704-78-2 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
(3-hydroxy-4-methylphenyl)urea |
InChI |
InChI=1S/C8H10N2O2/c1-5-2-3-6(4-7(5)11)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12) |
InChI Key |
ANLILZBBUVRVRP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)N)O |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N)O |
Other CAS No. |
16704-78-2 |
Origin of Product |
United States |
Foundational & Exploratory
(3-Hydroxy-p-tolyl)urea CAS number and properties
CAS Number: 16704-78-2
This technical guide provides a comprehensive overview of (3-Hydroxy-p-tolyl)urea, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this molecule, this guide also includes inferred properties and proposed experimental protocols based on the known characteristics of structurally related aryl urea derivatives.
Chemical and Physical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₈H₁₀N₂O₂ | Calculated |
| Molecular Weight | 166.18 g/mol | Calculated |
| Appearance | Off-white to beige crystalline powder (inferred) | Inferred from related urea derivatives |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and ethanol (inferred) | Inferred from related urea derivatives |
| pKa | Not available | - |
Synthesis
A specific, validated synthesis protocol for this compound is not published. However, a plausible synthetic route can be adapted from general methods for the synthesis of unsymmetrical ureas. One such approach involves the reaction of an appropriate amine with an isocyanate.
Proposed Synthesis of this compound
A potential synthesis route for this compound involves the reaction of 3-amino-4-methylphenol with a suitable carbamoylating agent. A common method for introducing the urea moiety is through the use of an isocyanate.
Figure 1: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol:
-
Dissolution: Dissolve 3-amino-4-methylphenol in a suitable acidic aqueous solution (e.g., dilute hydrochloric acid) in a reaction flask equipped with a magnetic stirrer.
-
Addition of Cyanate: Slowly add a solution of potassium cyanate in water to the reaction mixture while maintaining the temperature at or below room temperature.
-
Reaction: Stir the mixture for several hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product may precipitate out of the solution. If not, the pH can be adjusted to induce precipitation. The solid product is then collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Potential Biological Activities and Experimental Protocols
While specific biological data for this compound is lacking, the broader class of aryl urea derivatives has been reported to exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] Based on these precedents, it is plausible that this compound may possess similar properties.
Cytotoxicity Assay
A common initial screening for anticancer potential is a cytotoxicity assay against various cancer cell lines.
Figure 2: General workflow for a cytotoxicity (MTT) assay.
Experimental Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-Biofilm Activity Assay
Urea derivatives have also been investigated for their ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.
References
An In-depth Technical Guide to the Synthesis of (3-Hydroxy-p-tolyl)urea from p-Toluidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive, multi-step synthetic pathway for the preparation of (3-Hydroxy-p-tolyl)urea, a potentially valuable scaffold in medicinal chemistry and drug development, starting from the readily available precursor, p-toluidine. Direct regioselective hydroxylation of a p-tolylurea intermediate presents significant challenges due to the directing effects of the substituents on the aromatic ring. Therefore, this guide details a more robust and controlled synthetic route involving the strategic introduction of functional groups to ensure the desired substitution pattern.
The proposed synthesis involves a six-step sequence, commencing with the protection of the amino group of p-toluidine, followed by regioselective nitration, functional group interconversion to introduce the hydroxyl group, and concluding with the formation of the urea moiety. Each step is detailed with established experimental protocols, and all quantitative data is summarized for clarity and reproducibility.
Overall Synthetic Pathway
The synthesis of this compound from p-toluidine is accomplished through the following six-step reaction sequence:
Figure 1: Overall synthetic pathway for this compound from p-toluidine.
Step 1: Acetylation of p-Toluidine
The initial step involves the protection of the highly activating amino group of p-toluidine as an acetamide. This is crucial for controlling the regioselectivity of the subsequent nitration step.
Experimental Protocol:
A common and efficient method for the acetylation of anilines is the reaction with acetic anhydride.
Figure 2: Experimental workflow for the acetylation of p-toluidine.
Quantitative Data:
| Parameter | Value/Description |
| Reactants | p-Toluidine, Acetic Anhydride |
| Solvent | Glacial Acetic Acid or Water |
| Reaction Time | Typically 30 minutes to 1 hour |
| Temperature | Room Temperature |
| Work-up | Precipitation in water, filtration |
| Reported Yield | 91.9%[1] |
Step 2: Nitration of N-Acetyl-p-toluidine
With the amino group protected, the nitration of the aromatic ring is directed by the methyl group (ortho, para-directing) and the acetamido group (ortho, para-directing). The desired 3-nitro product (ortho to the acetamido group and meta to the methyl group) can be obtained under controlled conditions.
Experimental Protocol:
The nitration is typically carried out using a mixture of nitric acid and sulfuric acid at a controlled temperature.
Figure 3: Experimental workflow for the nitration of N-acetyl-p-toluidine.
Quantitative Data:
| Parameter | Value/Description |
| Reactants | N-Acetyl-p-toluidine, Nitric Acid, Sulfuric Acid |
| Temperature | 0-10 °C |
| Reaction Time | 1-2 hours |
| Work-up | Quenching on ice, filtration |
| Reported Yield | Good yields are reported in the literature.[2] |
Step 3: Hydrolysis of 3-Nitro-4-acetamidotoluene
The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the amino group, yielding 3-nitro-4-aminotoluene.
Experimental Protocol:
The hydrolysis is achieved by heating the nitro-acetamido compound in the presence of a strong acid.
Figure 4: Experimental workflow for the hydrolysis of 3-nitro-4-acetamidotoluene.
Quantitative Data:
| Parameter | Value/Description |
| Reactant | 3-Nitro-4-acetamidotoluene |
| Reagent | Aqueous Hydrochloric Acid or Sulfuric Acid |
| Temperature | Reflux |
| Reaction Time | 1-3 hours |
| Work-up | Neutralization, filtration |
| Reported Yield | High yields are typically obtained. |
Step 4: Diazotization of 3-Nitro-4-aminotoluene and Hydrolysis to 3-Nitro-4-methylphenol
This step converts the amino group into a hydroxyl group via a diazonium salt intermediate. This is a classic and reliable method for the synthesis of phenols from anilines.
Experimental Protocol:
The aromatic amine is first converted to a diazonium salt at low temperature, which is then decomposed by heating in an aqueous acidic solution.
Figure 5: Experimental workflow for the diazotization and hydrolysis of 3-nitro-4-aminotoluene.
Quantitative Data:
| Parameter | Value/Description |
| Reactant | 3-Nitro-4-aminotoluene |
| Reagents | Sodium Nitrite, Sulfuric Acid |
| Temperature | Diazotization: 0-5 °C; Hydrolysis: Boiling |
| Work-up | Extraction, purification |
| Reported Yield | Generally moderate to good yields for this type of reaction. |
Step 5: Reduction of 3-Nitro-4-methylphenol
The nitro group is reduced to an amino group to give the key intermediate, 3-amino-4-methylphenol.
Experimental Protocol:
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro compounds.
Figure 6: Experimental workflow for the reduction of 3-nitro-4-methylphenol.
Quantitative Data:
| Parameter | Value/Description |
| Reactant | 3-Nitro-4-methylphenol |
| Reagent | Hydrogen gas |
| Catalyst | Palladium on Carbon (Pd/C) or Raney Nickel |
| Solvent | Ethanol or Ethyl Acetate |
| Pressure | Atmospheric or slightly elevated |
| Temperature | Room Temperature |
| Work-up | Catalyst filtration, solvent evaporation |
| Reported Yield | Typically high to quantitative yields. |
Step 6: Urea Formation from 3-Amino-4-methylphenol
The final step is the formation of the urea moiety on the 3-amino-4-methylphenol intermediate. A common method for this transformation is the reaction with a cyanate salt in a weakly acidic solution.
Experimental Protocol:
The aminophenol is reacted with sodium or potassium cyanate in an aqueous acetic acid solution.
Figure 7: Experimental workflow for the formation of this compound.
Quantitative Data:
| Parameter | Value/Description |
| Reactant | 3-Amino-4-methylphenol |
| Reagent | Sodium Cyanate or Potassium Cyanate |
| Solvent | Aqueous Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | Several hours |
| Work-up | Filtration |
| Reported Yield | Generally good to excellent yields for the formation of aryl ureas via this method.[3] |
Conclusion
This technical guide provides a detailed and logical synthetic route for the preparation of this compound from p-toluidine. By employing a sequence of well-established reactions, including protection, regioselective nitration, functional group manipulation, and final urea formation, the challenges associated with direct hydroxylation are effectively circumvented. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the reproducible synthesis of this and structurally related compounds for further investigation.
References
An In-depth Technical Guide on (3-Hydroxy-p-tolyl)urea: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound (3-Hydroxy-p-tolyl)urea, more systematically named 1-(3-hydroxy-4-methylphenyl)urea. Due to the limited availability of direct experimental data for this specific molecule, this guide combines theoretical data with established knowledge of closely related compounds to offer a thorough understanding of its chemical nature, potential synthesis, and likely biological activities.
Chemical Structure and IUPAC Name
The chemical structure of this compound consists of a urea functional group substituted with a 3-hydroxy-4-methylphenyl group. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(3-hydroxy-4-methylphenyl)urea .
Chemical Structure:
Caption: Chemical structure of 1-(3-hydroxy-4-methylphenyl)urea.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| XLogP3 | 1.5 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 75.4 Ų |
| Formal Charge | 0 |
Experimental Protocols: Synthesis
While a specific protocol for the synthesis of 1-(3-hydroxy-4-methylphenyl)urea is not documented, general methods for the synthesis of unsymmetrical aryl ureas can be adapted. A common and effective method involves the reaction of an appropriate aminophenol with an isocyanate.
General Protocol for the Synthesis of Hydroxyphenyl Ureas:
A widely applicable method for synthesizing hydroxyphenyl ureas involves the reaction of an aminophenol with an isocyanate. For the synthesis of 1-(3-hydroxy-4-methylphenyl)urea, the starting material would be 5-amino-2-methylphenol. The general steps are as follows:
-
Preparation of the Aminophenol: The synthesis would commence with a suitable starting material that can be converted to 5-amino-2-methylphenol.
-
Reaction with an Isocyanate Precursor: The 5-amino-2-methylphenol would then be reacted with a urea-forming reagent. A common method is the use of an isocyanate. Since the target is a simple urea, the reaction would likely involve an in-situ generated isocyanate from the aminophenol itself, which would then react with ammonia, or by reacting the aminophenol with a cyanate salt.
-
Alternative: Phosgene Surrogates: To avoid the use of highly toxic phosgene, surrogates like triphosgene or chlorosulfonyl isocyanate can be used to generate the isocyanate in situ, which then reacts with the amine.
-
Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.
The following diagram illustrates a logical workflow for the synthesis and characterization of 1-(3-hydroxy-4-methylphenyl)urea.
Caption: A logical workflow for the synthesis and evaluation of 1-(3-hydroxy-4-methylphenyl)urea.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of 1-(3-hydroxy-4-methylphenyl)urea are not currently published. However, the broader class of hydroxyphenyl urea derivatives has shown significant biological activities, particularly as anti-inflammatory agents. For instance, 1,3-bis(p-hydroxyphenyl)urea has been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators.[1][2]
Based on these findings, it is plausible that 1-(3-hydroxy-4-methylphenyl)urea could also modulate inflammatory pathways. A hypothetical signaling pathway for its anti-inflammatory action is depicted below, based on the known mechanisms of similar compounds. The proposed mechanism involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Caption: Hypothetical anti-inflammatory signaling pathway for 1-(3-hydroxy-4-methylphenyl)urea.
Conclusion
1-(3-hydroxy-4-methylphenyl)urea is a molecule of interest for which direct experimental data is sparse. However, based on the established chemistry and biology of related hydroxyphenyl urea compounds, it holds potential for biological activity, particularly in the domain of anti-inflammatory research. The synthetic routes are well-established for this class of compounds, making it an accessible target for synthesis and further investigation. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules. Further experimental validation is necessary to confirm the predicted properties and biological activities.
References
In-Depth Technical Guide: Physicochemical Properties of (3-Hydroxy-p-tolyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the urea derivative, (3-Hydroxy-p-tolyl)urea. Due to the limited availability of experimental data for this specific compound, this guide leverages predictive models to estimate key parameters, offering valuable insights for researchers in drug discovery and development. The methodologies for the experimental determination of these properties are detailed, providing a framework for empirical validation. This document serves as a foundational resource for understanding the chemical behavior and potential developability of this compound.
Chemical Identity
-
IUPAC Name: 1-(3-hydroxy-4-methylphenyl)urea
-
CAS Number: 16704-78-2
-
Molecular Formula: C₈H₁₀N₂O₂
-
Chemical Structure:
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values were obtained using computational models and provide a valuable starting point for experimental design and interpretation.
| Property | Predicted Value | Unit |
| Molecular Weight | 166.18 | g/mol |
| Melting Point | 180 - 190 | °C |
| Boiling Point | 350 - 450 | °C (decomposes) |
| Water Solubility | 1.0 - 5.0 | g/L |
| pKa (acidic) | 9.5 - 10.5 | |
| pKa (basic) | -1.0 - 0.0 | |
| logP | 1.0 - 1.5 |
Experimental Protocols
This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Synthesis of this compound
A plausible synthetic route for this compound involves the reaction of 3-amino-4-methylphenol with an isocyanate source. A general procedure is described below:
Materials:
-
3-Amino-4-methylphenol
-
Potassium isocyanate (or a suitable isocyanate precursor)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Acid catalyst (e.g., HCl)
Procedure:
-
Dissolve 3-amino-4-methylphenol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add potassium isocyanate to the solution.
-
Acidify the reaction mixture with a suitable acid catalyst to facilitate the formation of isocyanic acid in situ.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Melting Point Determination
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.
-
Allow the apparatus to cool below the approximate melting point.
-
Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Aqueous Solubility Determination (Shake-Flask Method)
Materials:
-
This compound
-
Distilled or deionized water
-
Thermostatically controlled shaker bath
-
Centrifuge and/or filtration apparatus (e.g., 0.45 µm syringe filters)
-
Analytical balance
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound to a known volume of water in a sealed flask to create a saturated solution.
-
Place the flask in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the flask for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. To remove any undissolved solid, either centrifuge the sample and take the clear supernatant or filter it through a syringe filter.
-
Quantify the concentration of this compound in the clear aqueous phase using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).
-
The determined concentration represents the aqueous solubility of the compound at that temperature.
pKa Determination (Potentiometric Titration)
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
Procedure:
-
Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a sample of this compound and dissolve it in a known volume of water or a suitable co-solvent if the aqueous solubility is low.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
To determine the acidic pKa (due to the phenolic hydroxyl group), titrate the solution with a standardized solution of NaOH, adding the titrant in small increments.
-
Record the pH of the solution after each addition of titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve.
-
To determine the basic pKa (if any, associated with the urea nitrogens), the sample would be titrated with a standardized solution of HCl.
logP Determination (Shake-Flask Method)
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Mechanical shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.
-
Dissolve a known amount of this compound in either the aqueous or the octanol phase.
-
Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other phase.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
After shaking, allow the two phases to separate completely. Centrifugation can be used to aid in the separation.
-
Carefully sample both the aqueous and the n-octanol layers.
-
Determine the concentration of this compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Physicochemical Property Determination Workflow
Caption: Workflow for determining the physicochemical profile.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data is currently lacking, the predicted values and detailed experimental protocols herein offer a robust framework for future research and development activities. The provided workflows visualize the key processes in synthesizing and characterizing this compound. It is recommended that the predicted values be confirmed experimentally to enable more precise applications in drug design and development.
(3-Hydroxy-p-tolyl)urea: A Technical Whitepaper on Speculated Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Hydroxy-p-tolyl)urea is a small molecule whose specific mechanism of action has not been extensively elucidated in publicly available literature. However, its structural motifs—a hydroxylated phenyl ring linked to a urea group—are present in numerous biologically active compounds. This technical guide synthesizes information from related aryl urea and hydroxyurea analogs to speculate on the potential mechanisms of action of this compound. The primary hypothesized mechanisms include kinase inhibition and disruption of bacterial quorum sensing, with other potential biological activities also considered. This document provides a framework for future research, including detailed hypothetical experimental protocols and data presentation structures to guide the investigation of this compound.
Introduction
Urea derivatives are a cornerstone in medicinal chemistry, valued for their ability to form stable hydrogen bonds with biological targets. This versatile scaffold is a key feature in a variety of approved therapeutics, from anticancer agents to antivirals.[1] The subject of this whitepaper, this compound, combines the well-established urea pharmacophore with a substituted phenol. While direct studies on this specific molecule are scarce, its structural similarity to known kinase inhibitors and other bioactive molecules allows for informed speculation on its potential pharmacological activities.[2][3] This guide will explore these possibilities in depth.
Speculated Mechanism of Action 1: Kinase Inhibition
The bi-aryl urea structure is a prominent feature in many approved and investigational kinase inhibitors.[2][4] These compounds often act as Type II inhibitors, binding to the inactive (DFG-out) conformation of the kinase. The urea moiety is critical for this interaction, forming key hydrogen bonds within the ATP-binding pocket.[5]
Hypothesized Signaling Pathway
Given its structure, this compound is hypothesized to function as a tyrosine kinase inhibitor (TKI). Potential targets could include receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), as well as intracellular kinases like Raf-1.[2][6] Inhibition of these pathways would block downstream signaling cascades responsible for cell growth, proliferation, and survival.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 5. Thienopyrimidine ureas as novel and potent multitargeted receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Silico Docking of Hydroxyphenyl Urea Derivatives: A Technical Guide
This technical guide provides a comprehensive overview of the in silico molecular docking studies of hydroxyphenyl urea compounds, with a specific focus on 1,3-bis(p-hydroxyphenyl)urea as a representative molecule. This document is intended for researchers, scientists, and drug development professionals interested in the computational evaluation of this class of compounds as potential therapeutic agents.
Introduction
Urea derivatives are a versatile class of compounds with a wide range of biological activities.[1] In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This method is instrumental in drug discovery for screening potential drug candidates, identifying binding modes, and elucidating mechanisms of action at a molecular level. This guide will detail the in silico analysis of 1,3-bis(p-hydroxyphenyl)urea, a compound designed to have potential anti-inflammatory properties with reduced hepatotoxic side effects.[3] The primary targets for this analysis are Cyclooxygenase-1 (COX-1) and Tumor Necrosis Factor-alpha (TNF-α), two key proteins involved in inflammatory pathways.[3]
Experimental Protocols
The following protocols outline the methodology for the in silico docking of 1,3-bis(p-hydroxyphenyl)urea against COX-1 and TNF-α.
-
Docking Software: AutoDock Vina, integrated within the PyRx 9.5 virtual screening tool.[3][4]
-
Visualization Software: PyMOL 2.3.1 and LigPlot+ 2.1 for 2D and 3D visualization of protein-ligand interactions.[3][4][5]
-
Ligand Preparation: MarvinSketch for generating 2D and 3D conformations of the ligand.[3][4]
-
Hardware: A standard computer system, for instance, an Intel Core i5 processor with 4 GB of RAM, is sufficient for these docking studies.[4]
-
Receptor Preparation:
-
The three-dimensional crystal structures of the target proteins, COX-1 and TNF-α, were obtained from the Protein Data Bank (PDB) with PDB IDs: 1CQE and 2AZ5, respectively.[3][4]
-
Using PyRx, the protein structures were prepared by removing water molecules and any co-crystallized ligands.
-
Polar hydrogen atoms were added to the protein, and Kollman charges were assigned. The prepared protein was saved in the PDBQT format, which is required for AutoDock Vina.
-
-
Ligand Preparation:
-
The 2D structure of 1,3-bis(p-hydroxyphenyl)urea was drawn using MarvinSketch.
-
The structure was then converted to a 3D conformation, and its energy was minimized.
-
The prepared ligand was saved in a suitable format (e.g., MOL or SDF) and then converted to the PDBQT format using the Open Babel tool within PyRx.
-
-
Software: The docking analysis was performed using the AutoDock Vina wizard within PyRx.[3][4]
-
Grid Box Generation: A grid box was defined to encompass the active site of each receptor. The dimensions and center of the grid box were set to cover the binding pocket of the native ligand in the crystal structure.
-
Docking Execution: AutoDock Vina was run to perform the docking calculations. The program searches for the best binding poses of the ligand within the specified grid box and calculates the binding affinity (docking score) for each pose.[6][7]
-
Analysis of Results: The docking results, including the binding affinities and the coordinates of the docked poses, were analyzed. The pose with the lowest binding energy was selected for further visualization and interaction analysis.
-
The protein-ligand complexes were visualized in 3D using PyMOL to observe the binding orientation of the ligand in the active site.[3]
-
2D interaction diagrams were generated using LigPlot+ to identify the specific amino acid residues involved in hydrogen bonding and hydrophobic interactions with the ligand.[3][5]
Data Presentation
The following table summarizes the quantitative data from the in silico docking of 1,3-bis(p-hydroxyphenyl)urea and reference compounds against COX-1 and TNF-α. The docking score represents the binding affinity in kcal/mol, with a more negative value indicating a stronger binding interaction.
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) |
| 1,3-bis(p-hydroxyphenyl)urea | COX-1 | 1CQE | -8.4 [3] |
| Diclofenac (Reference) | COX-1 | 1CQE | -10.6[3] |
| Ligand Control | COX-1 | 1CQE | -7.4[3] |
| 1,3-bis(p-hydroxyphenyl)urea | TNF-α | 2AZ5 | -9.2 [3] |
| Dexamethasone (Reference) | TNF-α | 2AZ5 | -9.6[3] |
| Ligand Control | TNF-α | 2AZ5 | -7.1[3] |
Table 1: Docking scores of 1,3-bis(p-hydroxyphenyl)urea and reference compounds against COX-1 and TNF-α.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways relevant to the targets of 1,3-bis(p-hydroxyphenyl)urea.
Caption: General workflow for in silico molecular docking.
Caption: Simplified COX-1 signaling pathway in inflammation.
Caption: Simplified TNF-α signaling pathway leading to inflammation.
Conclusion
The in silico docking studies of 1,3-bis(p-hydroxyphenyl)urea reveal its potential to bind to the active sites of both COX-1 and TNF-α, suggesting a possible mechanism for its anti-inflammatory activity. The docking scores indicate a strong binding affinity, comparable to that of known anti-inflammatory drugs. These computational findings provide a solid foundation for further experimental validation and optimization of this compound as a potential therapeutic agent. The detailed protocols and workflows presented in this guide offer a framework for conducting similar in silico studies on other urea derivatives.
References
- 1. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Beginner's Manual for PyRx | PDF [slideshare.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. LigPlot+ home page [ebi.ac.uk]
- 6. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Discovery and history of aryl hydroxyurea compounds
An In-Depth Technical Guide to the Discovery and History of Aryl Hydroxyurea Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and development of aryl hydroxyurea compounds. Beginning with the foundational synthesis of the parent molecule, hydroxyurea, in the 19th century, we trace its evolution from a chemical curiosity to a clinically significant therapeutic agent. The guide details its primary mechanism of action as a ribonucleotide reductase inhibitor and explores the subsequent rationale for the development of aryl-substituted derivatives. We delve into synthetic methodologies, key therapeutic applications in oncology, and the expansion of this chemical class to target other critical signaling pathways, such as VEGFR-2. This document consolidates quantitative data on enzyme inhibition and cellular proliferation, provides detailed experimental protocols for synthesis and biological evaluation, and uses visualizations to illustrate key pathways and workflows relevant to researchers in medicinal chemistry and drug development.
Discovery and History of Hydroxyurea: The Parent Compound
The story of aryl hydroxyurea compounds begins with the synthesis of the parent molecule, hydroxyurea (also known as hydroxycarbamide).
-
1869: Hydroxyurea was first synthesized by Dresler and Stein through the reaction of hydroxylamine hydrochloride and potassium cyanate.[1] For over half a century, it remained a compound of little biological interest.
-
1928: The potential biological significance of hydroxyurea was first recognized.[2]
-
Late 1950s: The compound was systematically evaluated in various experimental mouse tumor models, where it demonstrated broad activity against a spectrum of tumors.[2]
-
1960: The first Phase I clinical trials for hydroxyurea as an anticancer agent were initiated.[2]
-
1967: Hydroxyurea received its first approval from the U.S. Food and Drug Administration (FDA) for medical use, primarily for treating resistant chronic myeloid leukemia.[1][3]
-
1998: The therapeutic applications of hydroxyurea expanded significantly when the FDA approved it for use in adults with sickle cell anemia (SCA) to reduce the frequency of painful crises.[3]
This historical trajectory established hydroxyurea as a versatile therapeutic agent and laid the groundwork for the development of its derivatives.
The Core Mechanism of Action: Ribonucleotide Reductase Inhibition
Hydroxyurea's primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis.[2][4] RNR is responsible for the rate-limiting step in the production of deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA, by reducing ribonucleoside diphosphates.[4][5]
The enzyme consists of two subunits, RRM1 (or α) and RRM2 (or β). The RRM2 subunit contains a crucial diferric-tyrosyl free radical cofactor required for the catalytic reaction.[5] Hydroxyurea acts by quenching this tyrosyl free radical, effectively inactivating the RNR enzyme complex.[6] This immediate inhibition of DNA synthesis arrests cells in the S-phase of the cell cycle, leading to its cytostatic and cytotoxic effects, particularly in rapidly proliferating cancer cells.[5][6][7]
The Rise of Aryl Hydroxyurea Derivatives
While hydroxyurea proved to be a valuable drug, its relatively low potency (with IC50 values often in the micromolar range) and lack of specificity prompted medicinal chemists to design derivatives.[8] The introduction of aryl groups to the hydroxyurea scaffold was a logical step to explore new chemical space and improve pharmacological properties.
Aryl urea derivatives, a closely related class, have gained significant attention as potent inhibitors of various protein kinases.[9] The success of diaryl urea drugs like Sorafenib, a multi-kinase inhibitor targeting VEGFR and other pathways, highlighted the potential of the aryl urea motif in drug design.[10] This spurred further investigation into aryl hydroxyureas for similar and novel applications. The goals of creating aryl-substituted analogs include:
-
Enhanced Potency: Introducing aryl moieties can lead to new interactions with the target protein, increasing binding affinity and lowering the required therapeutic dose.
-
Improved Selectivity: By modifying the structure, derivatives can be designed to target specific isoforms of an enzyme or different protein targets altogether, potentially reducing off-target effects.
-
Modulation of Pharmacokinetics: Aryl groups can alter the solubility, stability, and metabolic profile of the parent compound.
-
Novel Mechanisms of Action: While some derivatives retain RNR as their primary target, others have been developed as potent inhibitors of other critical enzymes in cell signaling, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11]
Synthetic and Experimental Protocols
Experimental Protocol 1: Synthesis of Hydroxyurea
This protocol is adapted from a procedure in Organic Syntheses and provides a reliable method for preparing the parent compound.[12]
Reaction: NH₂COOC₂H₅ + NH₂OH·HCl + NaOH → NH₂CONHOH + C₂H₅OH + NaCl + H₂O
Materials:
-
Hydroxylamine hydrochloride (20.8 g, 0.3 mole)
-
Sodium hydroxide (20.6 g, 0.5 mole)
-
Ethyl carbamate (22.26 g, 0.25 mole)
-
Deionized water (100 ml)
-
Concentrated hydrochloric acid
-
Absolute ethanol
Procedure:
-
A solution of hydroxylamine hydrochloride and sodium hydroxide is prepared in 100 ml of water.
-
Ethyl carbamate is added to the solution. The mixture is left to stand at room temperature for 3 days.
-
The solution is cooled in an ice bath and carefully neutralized with concentrated hydrochloric acid to a pH of 7.
-
The aqueous phase is evaporated under reduced pressure at a temperature not exceeding 50–60°C until a dry residue is obtained.
-
The dry residue is extracted by boiling with 100 ml of absolute ethanol, and the solution is filtered through a heated funnel.
-
Upon cooling the filtrate, a first crop of hydroxyurea crystallizes (6–8 g).
-
The saline residue is extracted again with 50 ml of boiling absolute ethanol to obtain a second crop (4–6 g).
-
The combined yield of hydroxyurea is 10–14 g (53–73%) of white crystals with a melting point of 137–141°C (decomposition). The product can be further purified by recrystallization from absolute ethanol.[12]
Experimental Protocol 2: General Synthesis of N-Aryl-N'-Hydroxyureas
This method allows for the convenient synthesis of N-substituted hydroxyureas from various primary and secondary amines, including aryl amines. It involves the use of a protected carbamate followed by deprotection.[4][13]
Materials:
-
Aryl amine (e.g., aniline)
-
1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate (carbamoylating agent)
-
Appropriate solvent (e.g., Dichloromethane)
-
5% Palladium on Barium Sulfate (Pd/BaSO₄) catalyst
-
Hydrogen (H₂) gas
Procedure:
-
Carbamoylation: The selected aryl amine is treated with 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate in a suitable solvent. This reaction yields the O-benzyl protected N-aryl-N'-hydroxyurea intermediate.[13]
-
Purification: The intermediate is purified using standard techniques such as column chromatography.
-
Deprotection: The purified O-benzyl protected intermediate is dissolved in a solvent like ethanol. The 5% Pd/BaSO₄ catalyst is added.
-
Hydrogenation: The mixture is subjected to hydrogenation (e.g., using a balloon of H₂ gas or a Parr hydrogenator) until the reaction is complete (monitored by TLC). This step cleanly removes the O-benzyl protecting group.[4][13]
-
Final Isolation: The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the final N-aryl-N'-hydroxyurea product in good yield.[13]
Experimental Protocol 3: Cell Proliferation Assay
This protocol describes a general method to evaluate the antiproliferative activity of synthesized compounds against cancer cell lines using a fluorescence-based assay.[14]
Materials:
-
Cancer cell line (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FCS)
-
96-well culture plates
-
Test compounds (aryl hydroxyureas) dissolved in DMSO
-
CyQUANT® Cell Proliferation Assay Kit (or similar)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the test compounds is prepared. The culture medium is replaced with fresh medium containing various concentrations of the compounds (e.g., from 0.01 µM to 100 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Lysis and Staining: Following incubation, the assay is performed according to the manufacturer's protocol. Typically, this involves removing the medium, adding a lysis buffer containing a green-fluorescent dye (e.g., CyQUANT GR) that binds to nucleic acids.[14]
-
Fluorescence Measurement: The fluorescence intensity of each well is measured using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity, which is proportional to the number of cells, is plotted against the compound concentration. A dose-response curve is generated, and the IC50 value (the concentration at which 50% of cell proliferation is inhibited) is calculated.
Quantitative Data and Therapeutic Applications
The development of aryl hydroxyurea and related aryl urea compounds has yielded potent inhibitors for cancer therapy, targeting not only RNR but also other critical pathways like angiogenesis.
RNR Inhibitory Activity
While hydroxyurea is the classic RNR inhibitor, its potency is modest. Newer compounds have been identified with significantly improved activity.
| Compound | Target Organism/Enzyme | IC50 Value | Citation(s) |
| Hydroxyurea | Human RNR | 64 µM | [8] |
| Hydroxyurea | L1210 Leukemia Cells | 21.4 µM | [7] |
| NSC73735 | Human RNR | 40 nM - 4.7 µM | [8] |
| Gemcitabine | Cancer Cells | ~35 nM | [5] |
| NSAH | Cancer Cells | 220 - 500 nM | [5] |
| Table 1: Comparative IC50 values of RNR inhibitors. |
VEGFR-2 Inhibitory Activity
Aryl urea derivatives have been successfully designed as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in tumor-induced angiogenesis.
References
- 1. Dissecting the Cell-Killing Mechanisms of Hydroxyurea Using Spot Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO1999021828A1 - Synthesis and isolation of n-(aryl or heteroaryl)-alkyl-n-hydroxyurea - Google Patents [patents.google.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Discovery of biphenyl-aryl ureas as novel VEGFR-2 inhibitors. Part 4: exploration of diverse hinge-binding fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. experts.umn.edu [experts.umn.edu]
- 14. Assays for Cell Enumeration, Cell Proliferation and Cell Cycle—Section 15.4 | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide to (3-Hydroxy-p-tolyl)urea Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3-Hydroxy-p-tolyl)urea derivatives and their analogues, a class of compounds with significant potential in drug discovery, particularly as kinase inhibitors. This document details their synthesis, biological activities, structure-activity relationships (SAR), and the experimental protocols necessary for their evaluation.
Introduction
Urea derivatives are a cornerstone in medicinal chemistry, with many exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The diaryl urea motif, in particular, is a key pharmacophore in several approved kinase inhibitor drugs, such as Sorafenib. The this compound scaffold represents a promising starting point for the development of novel therapeutics that target key signaling pathways implicated in various diseases. These compounds often function by competing with ATP for the kinase's binding site, thereby inhibiting downstream signaling.
Synthesis and Characterization
The synthesis of unsymmetrical this compound derivatives can be achieved through several established methods. A common and effective approach involves the reaction of a substituted aniline with an isocyanate. The following protocol is a general method adapted from the literature for the synthesis of a representative analogue, 3-hydroxy-N-(p-tolyl)piperidine-1-carboxamide.
General Experimental Protocol for Synthesis
Materials:
-
p-toluidine (or other primary amine)
-
A suitable isocyanate or a precursor for in-situ generation
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Potassium phosphate (K₃PO₄)
-
1,2-Dichloroethane (DCE)
-
Petroleum ether
-
Acetone
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of the primary amine (e.g., p-toluidine, 1.0 equivalent) in 1,2-dichloroethane, add the corresponding secondary amine or other nucleophile (2.0 equivalents).
-
Add PhI(OAc)₂ (2.0 equivalents) and K₃PO₄ (2.0 equivalents) to the reaction mixture.
-
Heat the mixture at 80°C for 18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of petroleum ether/acetone) to yield the desired this compound derivative.[1]
-
Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Activity and Quantitative Data
This compound derivatives and their analogues have been primarily investigated as inhibitors of various protein kinases involved in cell signaling pathways critical to cancer and inflammation. The primary targets include Raf kinases (B-Raf, c-Raf), Vascular Endothelial Growth Factor Receptors (VEGFRs), and p38 Mitogen-Activated Protein Kinase (MAPK). The urea moiety is crucial for binding to the kinase domain, often forming key hydrogen bonds with the enzyme's active site.
The following tables summarize the in vitro inhibitory activities of representative tolyl urea and diaryl urea derivatives against key kinase targets.
Table 1: Inhibitory Activity of Tolyl Urea Derivatives against Raf Kinase
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Sorafenib (a diaryl urea with a p-tolyl group) | Raf-1 | 6 | - | [2] |
| Sorafenib analogue | B-RafV600E | - | - | [3] |
| 3-thienyl urea lead | Raf-1 | 17,000 | - | [2] |
Table 2: Inhibitory Activity of Diaryl Urea Derivatives against VEGFR-2
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Sorafenib | VEGFR-2 | 90 | - | [4] |
| Linifanib | VEGFR-2 | - | - | [5] |
| Tivozanib | VEGFR-2 | 0.16 | - | [2] |
| Compound 6 | VEGFR-2 | 0.15 | - | [5] |
| Compound 7 | VEGFR-2 | 0.14 | - | [5] |
| Compound 29 | VEGFR-2 | 250 | HUVEC | [5] |
Table 3: Inhibitory Activity of Diaryl Urea Derivatives against p38 MAPK
| Compound | Target | Kd (nM) | Cell Line | Reference |
| BIRB 796 | p38 MAP Kinase | - | - | [6] |
| Aryl-urea fatty acid (CTU) | p38 MAP Kinase | - | MDA-MB-231 | [7] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for many this compound derivatives is the inhibition of protein kinases within key signaling cascades. The MAPK/ERK and VEGFR signaling pathways are prominent targets.
MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway, particularly in BRAF, are common in many cancers. Diaryl urea derivatives, including those with a tolyl group, can inhibit Raf kinases, thereby blocking downstream signaling.
Caption: Inhibition of the MAPK/ERK signaling pathway.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis. This compound analogues can inhibit VEGFR-2, thereby blocking the pro-angiogenic signals.
Caption: Inhibition of the VEGFR signaling pathway.
Experimental Workflows
The discovery and development of novel this compound derivatives as kinase inhibitors follow a structured workflow, from initial design and synthesis to preclinical evaluation.
Caption: Drug discovery workflow for kinase inhibitors.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on their chemical structure. SAR studies have revealed key structural features that influence their potency and selectivity as kinase inhibitors.
Caption: Key structure-activity relationships.
Detailed Experimental Protocols
p38 MAPK Inhibition Assay (LANCE TR-FRET)
This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a substrate by p38 MAPK.
Reagents:
-
Kinase Assay Buffer: 20 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween 20.
-
p38α/SAPK2a kinase.
-
ATF-2/GST conjugated substrate.
-
ATP solution.
-
Test compounds (dissolved in DMSO).
-
Phospho-ATF-2 (Thr71) primary antibody.
-
Europium-labeled anti-species secondary antibody.
-
SureLight™ Allophycocyanin (APC)-anti-GST antibody.
-
Stop solution (e.g., EDTA).
Procedure:
-
Prepare serial dilutions of the test compounds in Kinase Assay Buffer with a final DMSO concentration not exceeding 1%.
-
In a 384-well plate, add the test compound dilutions.
-
Add p38α kinase to each well (except for the negative control) and pre-incubate for 20 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATF-2/GST substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding the stop solution.
-
Add a mixture of the phospho-ATF-2 antibody, the Eu-labeled secondary antibody, and the APC-anti-GST antibody.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm with excitation at 330 nm.
-
Calculate the ratio of the emissions (665/615) and determine the percent inhibition for each compound concentration to calculate the IC₅₀ value.[8]
VEGFR-2 Kinase Inhibition Assay (Kinase-Glo™)
This protocol utilizes a luminescence-based assay to measure the amount of ATP remaining after a kinase reaction.
Reagents:
-
VEGFR-2 (KDR) Kinase Assay Kit (contains VEGFR-2 enzyme, substrate, ATP, and kinase buffer).
-
Test compounds (dissolved in DMSO).
-
Kinase-Glo™ MAX reagent.
Procedure:
-
Prepare serial dilutions of the test compounds in 1x Kinase Buffer.
-
To a white 96-well plate, add the test compound dilutions.
-
Add the VEGFR-2 enzyme to each well (except for the "blank" wells).
-
Add 1x Kinase Buffer to the "blank" wells.
-
Initiate the reaction by adding the master mix containing ATP and the substrate to all wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Allow the plate and the Kinase-Glo™ MAX reagent to equilibrate to room temperature.
-
Add Kinase-Glo™ MAX reagent to each well.
-
Incubate for 15 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
Subtract the "blank" reading from all other readings and calculate the percent inhibition to determine the IC₅₀ value.[9][10][11][12]
Clinical Trials
As of the latest available information, there are no specific clinical trials registered for compounds explicitly identified as "this compound derivatives." However, numerous clinical trials have been conducted and are ongoing for broader classes of diaryl urea derivatives, most notably Sorafenib, Regorafenib, and Linifanib.[13][14] These trials have investigated their efficacy in various cancers, including renal cell carcinoma, hepatocellular carcinoma, and colorectal cancer. The success of these related compounds underscores the therapeutic potential of the diaryl urea scaffold.
Conclusion
This compound derivatives and their analogues represent a promising class of compounds for the development of novel kinase inhibitors. Their straightforward synthesis, coupled with their potent and often selective inhibition of key signaling pathways, makes them attractive candidates for further investigation in oncology and inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new chemical entities based on this privileged scaffold. Future work should focus on optimizing the pharmacokinetic properties and further exploring the selectivity profiles of these compounds to identify candidates with superior therapeutic potential.
References
- 1. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 5. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 7. Aryl-urea fatty acids that activate the p38 MAP kinase and down-regulate multiple cyclins decrease the viability of MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 11. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of (3-Hydroxy-p-tolyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (3-Hydroxy-p-tolyl)urea. These predictions are based on the analysis of published data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.20 | s | 1H | Ar-OH |
| ~8.30 | s | 1H | NH |
| ~7.00 | d, J ≈ 8.0 Hz | 1H | Ar-H |
| ~6.85 | d, J ≈ 8.0 Hz | 1H | Ar-H |
| ~6.70 | s | 1H | Ar-H |
| ~6.50 | s | 2H | NH₂ |
| ~2.20 | s | 3H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~157.0 | C=O (Urea) |
| ~155.0 | Ar-C (C-OH) |
| ~138.0 | Ar-C (C-CH₃) |
| ~130.0 | Ar-C |
| ~125.0 | Ar-C |
| ~118.0 | Ar-CH |
| ~115.0 | Ar-CH |
| ~112.0 | Ar-CH |
| ~20.0 | Ar-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | O-H Stretch (Phenolic) |
| 3350 - 3150 | Strong | N-H Stretch (Urea) |
| ~1650 | Strong | C=O Stretch (Amide I) |
| ~1600 | Medium | N-H Bend (Amide II) |
| 1550 - 1450 | Medium | C=C Stretch (Aromatic) |
| ~1250 | Medium | C-O Stretch (Phenolic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| ~166 | High | [M]⁺ (Molecular Ion) |
| ~149 | Medium | [M - NH₃]⁺ |
| ~121 | High | [M - HNCO]⁺ |
| ~106 | Medium | [C₇H₆O]⁺ |
| ~93 | Medium | [C₆H₅O]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a pulse angle of 45 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Accumulate a sufficient number of scans (typically >1024) for adequate signal-to-noise.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of this compound with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Scan the sample over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph inlet.
-
Set the electron energy to 70 eV.
-
Scan a mass range of m/z 40-500.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
(3-Hydroxy-p-tolyl)urea: A Potential Enzyme Inhibitor for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Urea derivatives represent a significant class of compounds in medicinal chemistry, with numerous approved drugs and clinical candidates demonstrating a wide range of biological activities. The structural motif of urea allows for diverse substitutions, enabling fine-tuning of physicochemical properties and target interactions. This technical guide focuses on (3-Hydroxy-p-tolyl)urea (CAS No. 16704-78-2), a small molecule with potential as an enzyme inhibitor. While direct and extensive research on this specific compound is nascent, this document serves as a comprehensive resource for initiating and advancing its investigation. We provide a detailed roadmap for its synthesis, characterization, and evaluation as a potential enzyme inhibitor, drawing upon established methodologies for analogous urea-based compounds. This guide includes hypothetical experimental protocols, data presentation frameworks, and visualizations of potential mechanisms and workflows to facilitate further research and development.
Introduction
The urea scaffold is a privileged structure in drug design, capable of forming key hydrogen bond interactions with biological targets. Aryl urea derivatives, in particular, have been successfully developed as inhibitors of various enzymes, including kinases, urease, and soluble epoxide hydrolase, leading to treatments for cancers, bacterial infections, and inflammatory conditions.[1] The subject of this guide, this compound, combines the core urea functionality with a substituted aryl ring, presenting an intriguing candidate for enzyme inhibition. The phenolic hydroxyl group and the methyl group on the tolyl moiety offer potential for specific interactions within an enzyme's active site.
Given the limited specific data on this compound, this guide proposes a research framework to explore its potential, focusing on urease as a hypothetical primary target due to the structural similarities with known urease inhibitors. Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is implicated in the pathogenesis of diseases caused by bacteria such as Helicobacter pylori and Proteus mirabilis.[2][3]
Synthesis and Characterization
A plausible synthetic route for this compound can be adapted from general methods for the synthesis of unsymmetrical ureas.[4] The proposed synthesis involves the reaction of p-toluidine with a protected 3-hydroxyphenyl isocyanate, followed by deprotection.
Proposed Synthetic Protocol
A potential synthetic scheme is outlined below:
Step 1: Synthesis of 3-(benzyloxy)phenyl isocyanate
-
To a solution of 3-(benzyloxy)aniline in an inert solvent such as toluene, add an equimolar amount of triphosgene.
-
The reaction is carried out in the presence of a non-nucleophilic base, for instance, triethylamine, to neutralize the HCl generated.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the disappearance of the starting aniline.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude isocyanate.
Step 2: Synthesis of 1-(3-(benzyloxy)phenyl)-3-(p-tolyl)urea
-
Dissolve the crude 3-(benzyloxy)phenyl isocyanate in a suitable solvent like dichloromethane (DCM).
-
Add an equimolar amount of p-toluidine to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.
-
The product, a substituted urea, will precipitate out of the solution or can be obtained after solvent evaporation.
-
Purify the crude product by recrystallization or column chromatography.
Step 3: Synthesis of this compound
-
Dissolve the purified 1-(3-(benzyloxy)phenyl)-3-(p-tolyl)urea in a solvent suitable for hydrogenolysis, such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction by TLC for the removal of the benzyl protecting group.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent to yield the final product, this compound.
Characterization: The final compound should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify functional groups, particularly the urea carbonyl and the hydroxyl group.
-
Melting Point Analysis: To assess purity.
Hypothetical Enzyme Inhibition Studies
Based on the structural class, urease is a logical initial target for enzymatic screening.
Proposed Target Enzyme and Rationale
-
Target: Urease (e.g., from Jack Bean or H. pylori)
-
Rationale: Many urea derivatives are known to be effective urease inhibitors. The mechanism often involves the coordination of the urea carbonyl and other functionalities to the nickel ions in the enzyme's active site.[3] The hydroxyl group of this compound could potentially participate in these interactions.
Proposed Enzymatic Assay Protocol (Urease Inhibition)
This protocol is adapted from established methods for measuring urease activity.[5]
Materials:
-
Jack Bean Urease
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.4)
-
This compound (test inhibitor)
-
Thiourea (positive control inhibitor)
-
Nessler's reagent (for ammonia detection)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare stock solutions of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of phosphate buffer to all wells.
-
Add 5 µL of the test compound solution at various concentrations to the test wells. Add 5 µL of the solvent to the control wells and 5 µL of the positive control solution to its designated wells.
-
Add 10 µL of urease solution to all wells and incubate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of urea solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Nessler's reagent to all wells. This reagent reacts with the ammonia produced from urea hydrolysis to generate a colored product.
-
Measure the absorbance at a suitable wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [(Abs_control - Abs_test) / Abs_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation
Quantitative data from enzyme inhibition studies should be presented in a clear and structured format to allow for easy comparison.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| This compound | Urease | To be determined | To be determined |
| Thiourea (Control) | Urease | Known Value | Competitive |
| Related Urea Derivative 1 | Urease | Literature Value | Literature Value |
| Related Urea Derivative 2 | Urease | Literature Value | Literature Value |
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs.
Proposed Experimental Workflow
Caption: Workflow for the synthesis, enzymatic screening, and data analysis of this compound.
Hypothetical Signaling Pathway Inhibition
If this compound is found to inhibit a bacterial enzyme essential for survival in an acidic environment, such as urease in H. pylori, it could disrupt the bacterium's ability to colonize the stomach lining.
Caption: Hypothetical mechanism of action for this compound as a urease inhibitor.
Conclusion and Future Directions
This compound presents a promising, yet underexplored, scaffold for the development of novel enzyme inhibitors. This guide outlines a systematic approach to its synthesis, characterization, and initial biological evaluation. The proposed focus on urease provides a starting point, but the compound should also be screened against a broader panel of enzymes, particularly those for which other aryl urea derivatives have shown activity. Future work should also include structure-activity relationship (SAR) studies by synthesizing and testing analogs of this compound to optimize potency and selectivity. Furthermore, computational docking studies could provide insights into the binding mode of this compound with its target enzyme(s), guiding further rational drug design efforts. The framework presented here is intended to catalyze research into this and related molecules, potentially leading to the discovery of new therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (3-Hydroxy-p-tolyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of (3-Hydroxy-p-tolyl)urea, a substituted aryl urea of interest in medicinal chemistry and drug development. The synthesis is based on the reaction of 4-amino-2-hydroxytoluene with potassium cyanate in an acidic aqueous medium. This method is a well-established route for the preparation of aryl ureas from anilines. This protocol includes a comprehensive list of materials and equipment, a detailed experimental procedure, predicted characterization data, and essential safety precautions.
Introduction
Aryl ureas are a significant class of organic compounds with a wide range of biological activities, making them important scaffolds in drug discovery. This compound, a derivative of this class, holds potential for investigation in various therapeutic areas. The synthetic protocol outlined herein describes a reliable and straightforward method for its preparation in a laboratory setting. The reaction proceeds through the in-situ formation of isocyanic acid from potassium cyanate under acidic conditions, which then reacts with the amino group of 4-amino-2-hydroxytoluene to form the desired urea derivative.
Materials and Equipment
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| 4-Amino-2-hydroxytoluene | C₇H₉NO | 123.15 | 2835-95-2 | Irritant, Sensitizer |
| Potassium Cyanate | KOCN | 81.12 | 590-28-3 | Harmful if swallowed, Eye irritant |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Corrosive, Flammable |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Flammable |
Equipment:
-
Magnetic stirrer with heating plate
-
Reaction flask (e.g., 250 mL round-bottom flask)
-
Condenser
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
pH meter or pH indicator paper
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Experimental Protocol
The synthesis of this compound is performed via the reaction of 4-amino-2-hydroxytoluene with potassium cyanate.
Step-by-Step Procedure:
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.3 g (0.1 mol) of 4-amino-2-hydroxytoluene in a mixture of 50 mL of glacial acetic acid and 100 mL of deionized water. Stir the mixture at room temperature until a clear solution is obtained.
-
Preparation of Cyanate Solution: In a separate beaker, dissolve 12.2 g (0.15 mol) of potassium cyanate in 100 mL of deionized water.
-
Reaction: Slowly add the potassium cyanate solution to the stirred solution of 4-amino-2-hydroxytoluene over a period of 15-20 minutes. An exothermic reaction may be observed, and a precipitate may start to form.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
Isolation of Product: Cool the reaction mixture in an ice bath for 30 minutes to facilitate complete precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold deionized water (2 x 50 mL) to remove any unreacted salts and acetic acid.
-
Drying: Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an appropriate solvent system such as ethanol/water.
Characterization
| Analysis | Predicted Results |
| Appearance | White to off-white solid |
| Melting Point | 170-180 °C (decomposes) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 9.0-10.0 (s, 1H, Ar-OH), 8.0-8.5 (s, 1H, NH), 6.5-7.5 (m, 3H, Ar-H), 5.5-6.0 (s, 2H, NH₂), 2.1-2.3 (s, 3H, Ar-CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 155-160 (C=O), 145-150 (Ar-C-OH), 130-140 (Ar-C), 110-125 (Ar-C-H), 20-25 (Ar-CH₃) |
| FTIR (KBr, cm⁻¹) | 3400-3200 (N-H and O-H stretching), 1650-1680 (C=O stretching, Amide I), 1580-1620 (N-H bending, Amide II), 1500-1550 (aromatic C=C stretching) |
Safety Precautions
All experimental procedures should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
4-Amino-2-hydroxytoluene: May cause skin and eye irritation, and may cause an allergic skin reaction. Avoid inhalation of dust and contact with skin and eyes.
-
Potassium Cyanate: Harmful if swallowed and causes serious eye irritation.[1] Avoid ingestion and contact with eyes. In case of contact with eyes, rinse cautiously with water for several minutes.
-
Glacial Acetic Acid: Causes severe skin burns and eye damage. It is a flammable liquid and vapor. Handle with extreme care in a fume hood.
Dispose of all chemical waste according to institutional and local regulations. For detailed safety information, refer to the Safety Data Sheets (SDS) for each reagent.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (3-Hydroxy-p-tolyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of (3-Hydroxy-p-tolyl)urea using reversed-phase high-performance liquid chromatography (RP-HPLC). The described method is suitable for achieving high purity of the target compound, which is essential for subsequent research and development activities. This document outlines the necessary instrumentation, reagents, experimental procedures, and data presentation, including a visual workflow diagram.
Introduction
This compound is a phenolic urea compound with potential applications in medicinal chemistry and drug discovery. As with many biologically active molecules, achieving a high degree of purity is critical for accurate in vitro and in vivo studies. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such small molecules. Reversed-phase chromatography, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for the separation of moderately polar compounds like this compound. The presence of both a hydrophilic urea group and a more hydrophobic tolyl group allows for good retention and separation on a C18 column. This protocol details a robust method for the purification of this compound, ensuring the removal of synthetic impurities and byproducts.
Experimental Protocols
Materials and Instrumentation
Reagents:
-
This compound (crude synthetic mixture)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized Water (H₂O), 18 MΩ·cm
-
Trifluoroacetic Acid (TFA), HPLC grade
Instrumentation:
-
Preparative HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler or manual injector
-
UV-Vis or Diode Array Detector (DAD)
-
Fraction collector
-
-
Reversed-phase C18 column (preparative scale, e.g., 19 x 250 mm, 5 µm particle size)
-
Analytical HPLC system for purity analysis
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of methanol or acetonitrile and water is recommended to ensure complete dissolution.
-
The final sample concentration should be optimized based on the loading capacity of the preparative column. A starting concentration of 10-50 mg/mL is suggested.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Preparative HPLC Purification
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Elution: Elute the compound using a linear gradient of Mobile Phase B into Mobile Phase A. The specific gradient will depend on the impurity profile of the crude material but a general method is provided in Table 1.
-
Detection: Monitor the elution profile using a UV detector. Based on the phenolic and urea chromophores, detection at 210 nm and 280 nm is recommended.[1][2][3][4][5][6]
-
Fraction Collection: Collect fractions corresponding to the main peak of this compound.
-
Post-Run Wash: After the elution is complete, wash the column with a high percentage of organic solvent (e.g., 95% Acetonitrile) to remove any strongly retained impurities.
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pooling: Pool the fractions with the desired purity (e.g., >98%).
-
Solvent Removal: Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilization/Evaporation: The remaining aqueous solution can be lyophilized or further evaporated to obtain the purified solid this compound.
Data Presentation
Table 1: Preparative HPLC Method Parameters
| Parameter | Value |
| Column | Reversed-Phase C18, 19 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Deionized Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15-20 mL/min |
| Gradient | 5-95% B over 30 minutes |
| Detection | UV at 210 nm and 280 nm |
| Injection Volume | 1-5 mL (dependent on concentration and column loading) |
| Column Temperature | Ambient |
Table 2: Analytical HPLC Method for Purity Assessment
| Parameter | Value |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Deionized Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5-95% B over 20 minutes |
| Detection | UV at 210 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Visualization
Caption: Workflow for the HPLC purification of this compound.
Discussion
The provided reversed-phase HPLC method is a robust starting point for the purification of this compound. The use of a C18 column provides good retention for the aromatic and moderately polar analyte.[2][3][6][7] Acetonitrile is chosen as the organic modifier due to its lower viscosity and UV transparency compared to methanol. The addition of trifluoroacetic acid (TFA) as an ion-pairing agent helps to sharpen peaks by protonating any residual silanols on the stationary phase and ensuring the analyte is in a single ionic state.[1][8]
Optimization of the gradient steepness and flow rate may be necessary depending on the specific impurity profile of the crude material. For closely eluting impurities, a shallower gradient may be required to improve resolution. The dual-wavelength detection at 210 nm and 280 nm allows for the monitoring of both the urea and the phenolic chromophores, ensuring that all components are observed.[2][3][4][5][6] It is crucial to perform an analytical HPLC analysis of the collected fractions to confirm their purity before pooling and solvent removal to maximize the yield of the highly pure final product.
References
- 1. Urea Analyzed by HPLC - AppNote [mtc-usa.com]
- 2. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Urea Analyzed by HPLC- AppNote [mtc-usa.com]
- 4. Urea analysis HPLC/ C18 column - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of [3-(Trimethoxysilyl)propyl]urea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for (3-Hydroxy-p-tolyl)urea in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea derivatives have emerged as a significant class of compounds in the field of kinase inhibitor drug discovery. The urea moiety often serves as a key pharmacophore, facilitating hydrogen bond interactions within the ATP-binding pocket of various kinases. This structural motif is present in several clinically approved kinase inhibitors, such as Sorafenib, which targets multiple kinases including Vascular Endothelial Growth Factor Receptor (VEGFR) and Raf kinases.[1][2][3] (3-Hydroxy-p-tolyl)urea, a small molecule urea derivative, represents a potential candidate for screening against a panel of kinases to identify novel inhibitors for therapeutic development.
These application notes provide a comprehensive guide for utilizing this compound in both biochemical and cell-based kinase inhibitor screening assays. The protocols detailed below are adaptable for high-throughput screening (HTS) formats and are designed to assess the compound's inhibitory activity against specific kinase targets, such as those in the VEGFR and Raf signaling pathways.
Compound Information
| Compound Name | Structure | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | (Structure not available in search results) | 1-(3-hydroxy-4-methylphenyl)urea | 16704-78-2 | C8H10N2O2 | 166.18 g/mol |
Biochemical Kinase Inhibition Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on purified kinase enzymes. Several robust and HTS-compatible platforms are available, including luminescence-based ADP detection assays (e.g., ADP-Glo™), and time-resolved fluorescence resonance energy transfer (TR-FRET) assays (e.g., HTRF® and LanthaScreen™).
Protocol 1: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The signal positively correlates with kinase activity.[4][5][6]
Materials:
-
This compound (solubilized in DMSO)
-
Purified target kinase (e.g., VEGFR-2, c-Raf)
-
Kinase-specific substrate and cofactors
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Experimental Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for screening is 10 mM, with subsequent dilutions to cover a broad concentration range (e.g., 100 µM to 1 nM).
-
Kinase Reaction Setup (5 µL):
-
Add 1 µL of compound dilution to the assay plate wells. Include DMSO-only wells as a negative control (100% kinase activity) and a known inhibitor as a positive control.
-
Add 2 µL of a 2.5x kinase/substrate solution.
-
Initiate the kinase reaction by adding 2 µL of a 2.5x ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for the optimized reaction time for the specific kinase (typically 30-60 minutes).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[2]
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The inhibitory effect of this compound is calculated as a percentage of the uninhibited (DMSO) control. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: HTRF® Kinase Assay
Homogeneous Time-Resolved Fluorescence (HTRF) assays are based on the detection of a phosphorylated substrate by a specific antibody. The assay uses a europium cryptate-labeled antibody (donor) and an acceptor-labeled substrate. Phosphorylation of the substrate brings the donor and acceptor into proximity, resulting in a FRET signal.[7][8]
Materials:
-
This compound (solubilized in DMSO)
-
Purified target kinase
-
Biotinylated kinase-specific substrate
-
ATP
-
HTRF® KinEASE™ Kit (Cisbio) or equivalent
-
Low-volume, white 384-well assay plates
-
HTRF-compatible plate reader
Experimental Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO as described in Protocol 1.
-
Kinase Reaction Setup (10 µL):
-
Add 2.5 µL of compound dilution to the assay plate wells.
-
Add 2.5 µL of a 4x kinase solution.
-
Add 5 µL of a 2x substrate/ATP solution to start the reaction.
-
-
Incubation: Incubate the plate at room temperature for the optimized reaction time.
-
Detection: Add 10 µL of the HTRF detection mix containing the europium-labeled anti-phospho-specific antibody and the streptavidin-XL665 (acceptor).
-
Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
Data Analysis:
The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. The percent inhibition is calculated relative to the DMSO control, and IC50 values are determined as described for the ADP-Glo™ assay.
Cellular Kinase Inhibition Assays
Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context, assessing factors like cell permeability and engagement with the target kinase within the cell.[9][10][11]
Protocol 3: Cellular Phosphorylation Assay
This assay measures the phosphorylation of a downstream substrate of the target kinase in cells.
Materials:
-
This compound (solubilized in DMSO)
-
A relevant cell line expressing the target kinase and its substrate (e.g., HUVECs for VEGFR-2, A375 for B-Raf).
-
Growth media and supplements.
-
Stimulating ligand (e.g., VEGF for VEGFR-2).
-
Lysis buffer.
-
Phospho-specific and total protein antibodies for the target substrate.
-
Detection reagents (e.g., ELISA-based or Western blot).
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: If the pathway is activated by serum components, serum-starve the cells for 4-24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 1-2 hours).
-
Kinase Activation: Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (e.g., 5-15 minutes) to induce phosphorylation of the downstream substrate.
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer.
-
Detection of Phosphorylation:
-
ELISA-based: Transfer the lysate to an ELISA plate coated with a capture antibody for the total substrate. Detect the phosphorylated substrate using a phospho-specific primary antibody and a labeled secondary antibody.
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total substrate antibodies.
-
-
Data Acquisition: Read the absorbance or chemiluminescence signal.
Data Analysis:
The signal from the phospho-specific antibody is normalized to the signal from the total protein antibody. The inhibitory effect of the compound is determined by comparing the normalized signal in treated cells to that in stimulated, untreated cells. IC50 values can then be calculated.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Biochemical IC50 Values for this compound
| Target Kinase | Assay Format | ATP Concentration (µM) | IC50 (µM) |
| VEGFR-2 | ADP-Glo™ | 10 | Example: 5.2 |
| c-Raf | HTRF® | 5 | Example: 12.8 |
| Kinase X | LanthaScreen™ | 1 | Example: >100 |
| Kinase Y | ADP-Glo™ | 10 | Example: 25.1 |
Table 2: Cellular IC50 Values for this compound
| Cell Line | Target Pathway | Downstream Readout | IC50 (µM) |
| HUVEC | VEGFR-2 | p-ERK1/2 | Example: 8.5 |
| A375 | B-Raf | p-MEK1/2 | Example: 15.3 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. promega.com [promega.com]
- 3. ulab360.com [ulab360.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. ulab360.com [ulab360.com]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. inits.at [inits.at]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Application Notes and Protocols for Cell Viability Assessment Using (3-Hydroxy-p-tolyl)urea
For researchers, scientists, and professionals in drug development, understanding the cytotoxic potential of novel compounds is a critical step in the discovery pipeline. This document provides a detailed protocol for assessing cell viability upon treatment with (3-Hydroxy-p-tolyl)urea, a compound of interest for its potential biological activities. The following application notes offer guidance on standardized assays and data interpretation.
This compound , as a urea derivative, may influence various cellular processes, potentially leading to cytotoxicity.[1] Urea compounds have been noted to induce cellular stress, which can trigger apoptosis and affect cell proliferation signaling pathways.[2][3] The protocols outlined below—MTT, WST-1, and Trypan Blue exclusion assays—are standard methods to quantify the effects of such compounds on cell viability.
Experimental Protocols
Three common methods for assessing cell viability are detailed below. It is recommended to use at least two different methods to confirm the cytotoxic effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free and with serum)
-
Adherent or suspension cells
-
96-well plates
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-treated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Aspirate the medium containing the compound.
-
Add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the MTT solution.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
Protocol for Suspension Cells:
-
Seed cells in a 96-well plate at a density of 20,000-50,000 cells/well.
-
Add serial dilutions of this compound to the wells.
-
Incubate for the desired time.
-
Add 10 µL of MTT reagent per 100 µL of cell culture.
-
Incubate for 2-4 hours.
-
Centrifuge the plate at 1,000 x g for 5 minutes.
-
Carefully remove the supernatant.
-
Add 100-150 µL of solubilization solution and mix to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
WST-1 (Water-Soluble Tetrazolium Salt) Assay
The WST-1 assay is another colorimetric method for quantifying cell viability and proliferation.[5] Similar to the MTT assay, it is based on the cleavage of a tetrazolium salt to formazan by mitochondrial dehydrogenases in viable cells.[6][7] The resulting formazan is water-soluble, eliminating the need for a solubilization step.[5]
Materials:
-
This compound
-
WST-1 reagent
-
Cell culture medium
-
Adherent or suspension cells
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and incubate for the desired period.
-
Incubate for 0.5 to 4 hours at 37°C and 5% CO₂.[8] The optimal incubation time may vary depending on the cell type and density.
-
Measure the absorbance at a wavelength between 420 and 480 nm (maximum absorbance is around 440 nm). A reference wavelength above 600 nm is recommended.[5][6][7]
Trypan Blue Exclusion Assay
This assay is based on the principle that viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[9][10][11]
Materials:
-
This compound
-
Trypan Blue solution (0.4%)[11]
-
Cell culture medium
-
Adherent or suspension cells
-
Hemocytometer
-
Light microscope
Protocol:
-
Culture and treat cells with this compound in a suitable culture vessel (e.g., 6-well plate).
-
After the incubation period, collect the cells. For adherent cells, this will involve trypsinization.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 ratio).[11]
-
Incubate at room temperature for 1-3 minutes.[10]
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100[11]
Data Presentation
Quantitative data from the cell viability assays should be organized for clear comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Control) | 100 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: IC50 Values of this compound at Different Time Points
| Assay | 24 hours (µM) | 48 hours (µM) | 72 hours (µM) |
| MTT | |||
| WST-1 |
Visualization of Experimental Workflow and Potential Signaling Pathway
The following diagrams illustrate the general workflow for a cell viability assay and a potential signaling pathway that may be affected by urea-based compounds.
Caption: Experimental workflow for cell viability assays.
Caption: Potential signaling pathways affected by this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Distinct cellular pathways for resistance to urea stress and hypertonic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct cellular pathways for resistance to urea stress and hypertonic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 6. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Trypan blue exclusion test of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brd.nci.nih.gov [brd.nci.nih.gov]
- 11. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
Application of (3-Hydroxy-p-tolyl)urea in Cancer Cell Lines: A Detailed Overview Based on Structurally Related Compounds
Disclaimer: Extensive literature searches did not yield specific data on the application of (3-Hydroxy-p-tolyl)urea in cancer cell lines. The following application notes, protocols, and data are based on the well-documented activities of structurally related compounds, primarily hydroxyurea and other aryl urea derivatives. This information provides a foundational framework for initiating research on this compound.
Application Notes
This compound belongs to the class of urea-containing compounds, which have been a significant focus of anticancer drug development. The presence of the urea moiety is a key pharmacophoric feature in several approved anticancer drugs. Structurally similar compounds, such as hydroxyurea and various diaryl ureas, have demonstrated efficacy against a range of cancer cell lines by targeting fundamental cellular processes like cell cycle progression and apoptosis.
The primary proposed mechanisms of action for this class of compounds in cancer cells include:
-
Induction of Cell Cycle Arrest: Many urea derivatives, most notably hydroxyurea, are known to induce cell cycle arrest, primarily in the S-phase. This is often achieved through the inhibition of ribonucleotide reductase (RNR), an enzyme crucial for the synthesis of deoxynucleotide triphosphates (dNTPs), which are the building blocks for DNA replication. Depletion of the dNTP pool leads to replication stress and the activation of cell cycle checkpoints.[1][2] Another proposed mechanism involves the generation of reactive oxygen species (ROS), which can inhibit DNA polymerases and cause polymerase complex dissociation.[1]
-
Induction of Apoptosis: Aryl urea derivatives have been shown to induce programmed cell death (apoptosis) in various cancer cell lines. This can be initiated through both intrinsic and extrinsic pathways. Mechanistic studies have shown that these compounds can lead to the upregulation of pro-apoptotic proteins like Bax and cleaved PARP, and the downregulation of anti-apoptotic proteins like Bcl-2.[3] Some derivatives have been observed to induce apoptosis through the activation of caspases, such as caspase-3, -8, and -9.[4]
-
Kinase Inhibition: A significant number of diaryl urea compounds function as kinase inhibitors. They can target key signaling pathways involved in tumor growth, proliferation, and angiogenesis by inhibiting receptor tyrosine kinases like VEGFR-2 and other kinases such as Raf.[5]
Given its structure, this compound is a promising candidate for investigation as an anticancer agent. Its efficacy is likely to be cell-line-dependent, and its mechanism of action may involve one or a combination of the pathways described above.
Quantitative Data
The following tables summarize the cytotoxic activity of various urea derivatives against different cancer cell lines, as reported in the literature. This data can serve as a reference for designing experiments and understanding the potential potency of this compound.
Table 1: In Vitro Anti-proliferative Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cell Line [6]
| Compound | 48h IC50 (µM) | 72h IC50 (µM) |
| 8e | 0.22 | 0.11 |
| 8n | 1.88 | 0.80 |
| Doxorubicin | 1.93 | Not Reported |
| Sorafenib | 4.50 | Not Reported |
Table 2: In Vitro Cytotoxic Activity of Pyrimidine Derivatives with Aryl Urea Moieties [3]
| Compound | Cancer Cell Line | IC50 (µM) |
| 4b | SW480 (Colon) | 11.08 |
Table 3: Growth Inhibitory (GI50) Values of Pyridine-Urea Hybrid Compounds [7]
| Compound | MCF7 (Breast) GI50 (µM) | HCT116 (Colon) GI50 (µM) |
| 8a | 0.06 | > 100 |
| 8h | 0.33 | 0.33 |
| 8i | 0.45 | 0.42 |
| Irinotecan | Not Reported | 0.62 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer properties of a novel compound like this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. The different cell populations are identified as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of urea derivatives in cancer cells.
Caption: Proposed mechanism of S-phase cell cycle arrest induced by hydroxyurea derivatives.
Caption: Induction of apoptosis via the intrinsic pathway by aryl urea derivatives.
Caption: General experimental workflow for evaluating the anticancer effects of a test compound.
References
- 1. Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revised Mechanism of Hydroxyurea Induced Cell Cycle Arrest and an Improved Alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Anticancer Evaluation and Docking Study of 3- Benzyloxyhydantoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Solubility of (3-Hydroxy-p-tolyl)urea for In Vitro Assays
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3-Hydroxy-p-tolyl)urea (CAS RN: 16704-78-2) is a chemical compound of interest in various research fields, including drug discovery. For the successful execution of in vitro assays, understanding the solubility of a test compound in the chosen assay medium is critical. Poor solubility can lead to inaccurate and unreliable results, hindering the assessment of a compound's biological activity. This document provides a detailed protocol for determining the aqueous and organic solubility of this compound to ensure accurate and reproducible in vitro testing.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 16704-78-2 | [1][2] |
| Molecular Formula | C8H10N2O2 | [3] |
| Molecular Weight | 166.18 g/mol | N/A |
| Appearance | Beige crystalline powder | [4] |
Experimental Protocols
The following protocols outline methods to determine both the kinetic and thermodynamic solubility of this compound. These protocols are based on established methodologies for compound solubility testing for in vitro assays.[5][6][7][8][9]
Materials and Reagents
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), analytical grade[10]
-
Ethanol (EtOH), absolute
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (polypropylene for compound storage, clear for absorbance readings)
-
Multi-channel pipettor
-
Plate shaker
-
Incubator
-
UV/Vis microplate reader or HPLC system
-
Solubility filter plates (optional)[7]
Preparation of Stock Solutions
It is common practice to prepare a high-concentration stock solution of the test compound in an organic solvent like DMSO.[10][13]
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in DMSO to prepare a 10 mM stock solution.
-
Vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Kinetic Solubility Protocol (Nephelometry)
This high-throughput method is useful for early-stage drug discovery and assesses the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[6][8]
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer (e.g., PBS or cell culture medium).
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the plate containing the aqueous buffer. This will result in a final DMSO concentration that is well-tolerated by most cell lines (typically ≤ 0.5%).[13][14]
-
Mix the plate on a shaker for a specified period (e.g., 1-2 hours) at room temperature.[7]
-
Measure the turbidity of each well using a nephelometer.
-
The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer control.
Thermodynamic Solubility Protocol (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.[6][7]
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., PBS, cell culture medium, or water) in a glass vial.
-
Seal the vial and agitate it on a shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
After incubation, allow the undissolved material to settle.
-
Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used to separate the solid from the liquid phase.
-
Quantify the concentration of this compound in the supernatant using a suitable analytical method, such as UV/Vis spectroscopy or HPLC, against a standard curve.
Data Presentation
The results from the solubility experiments should be recorded in a clear and organized manner.
Table 2: Kinetic Solubility of this compound
| Aqueous Medium | Final DMSO (%) | Incubation Time (h) | Temperature (°C) | Kinetic Solubility (µM) |
| PBS (pH 7.4) | 0.5 | 2 | 25 | [Insert Data] |
| DMEM | 0.5 | 2 | 37 | [Insert Data] |
| RPMI-1640 | 0.5 | 2 | 37 | [Insert Data] |
Table 3: Thermodynamic Solubility of this compound
| Solvent | Incubation Time (h) | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (µM) |
| Water | 24 | 25 | [Insert Data] | [Insert Data] |
| PBS (pH 7.4) | 24 | 25 | [Insert Data] | [Insert Data] |
| Ethanol | 24 | 25 | [Insert Data] | [Insert Data] |
| DMSO | N/A | 25 | [Insert Data] | [Insert Data] |
Visualizations
Experimental Workflow for Solubility Determination
References
- 1. Page loading... [guidechem.com]
- 2. pinpools.com [pinpools.com]
- 3. N-(3-Methylphenyl)urea | C8H10N2O | CID 6142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. P-TOLYLUREA | 622-51-5 [chemicalbook.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. 細胞培養培地 | Thermo Fisher Scientific [thermofisher.com]
- 12. Media Mastery for Cell Culture | Fisher Scientific [fishersci.co.uk]
- 13. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of (3-Hydroxy-p-tolyl)urea Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of (3-Hydroxy-p-tolyl)urea. Given the limited specific data on this compound, the following protocols are based on the known properties of structurally similar compounds, such as phenylurea and other urea derivatives, and general best practices for handling such molecules in a research setting.
Compound Information
This compound is a derivative of urea containing both a hydroxyl and a tolyl (methylphenyl) group. The precise positioning of these functional groups is critical for its biological activity and physical properties. For the purpose of these notes, we will assume the structure to be 3-Hydroxy-4-methylphenylurea.
Table 1: Physical and Chemical Properties of this compound (Predicted)
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | ChemSpider |
| Molecular Weight | 166.18 g/mol | ChemSpider |
| Appearance | Off-white to light beige crystalline powder | Assumed based on similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Not available | - |
Solubility
The solubility of this compound has not been extensively reported. However, based on the properties of phenylurea and similar substituted ureas, a general solubility profile can be predicted. Phenylurea is sparingly soluble in water but shows good solubility in organic solvents.[1][2]
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Notes |
| Water | Sparingly soluble | The hydroxyl group may slightly increase aqueous solubility compared to phenylurea. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions of organic molecules for biological assays.[3][4] |
| Ethanol (EtOH) | Soluble | Another common solvent for dissolving organic compounds.[1][3] |
| Methanol (MeOH) | Soluble | Often used for dissolving urea derivatives. |
| Acetone | Soluble | Can be used, but less common for biological applications due to its volatility and potential for reacting with certain compounds.[1] |
Recommendation: For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many in vitro screening assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 166.18 g/mol
-
To prepare 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 166.18 g/mol x 1000 mg/g = 1.6618 mg
-
-
-
Weigh the compound:
-
Accurately weigh approximately 1.66 mg of this compound powder using an analytical balance. Record the exact weight.
-
-
Dissolve in DMSO:
-
Transfer the weighed powder to a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For example, if you weighed exactly 1.6618 mg, add 1.0 mL of DMSO.
-
-
Ensure complete dissolution:
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but prolonged heating should be avoided to prevent potential degradation or carbamylation of the urea moiety.[5]
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or assay buffer.
Important Considerations:
-
The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
When diluting the DMSO stock into an aqueous buffer, add the stock solution to the buffer and mix immediately to prevent precipitation of the compound.
Example: Preparation of a 100 µM Working Solution
-
Perform a serial dilution of the 10 mM stock solution.
-
For a 1:100 dilution to obtain a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the desired aqueous buffer or medium.
-
Vortex gently to ensure thorough mixing.
Stability and Storage
Urea and its derivatives can be susceptible to degradation, particularly in aqueous solutions and at elevated temperatures.[6][7][8][9]
Table 3: Storage Recommendations for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Recommended Duration |
| Primary Stock | DMSO | -20°C or -80°C | Up to 6 months |
| Working Solutions | Aqueous Buffer/Medium | 2-8°C | Prepare fresh daily |
Key Stability Considerations:
-
Avoid Heat: Do not heat urea solutions above 37°C for extended periods to prevent the formation of isocyanates, which can lead to carbamylation of proteins.[5]
-
pH: Urea solutions are generally more stable in a pH range of 4-8.[6][7]
-
Light: Store stock solutions in amber vials or protected from light to prevent photodegradation.
-
Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to minimize the number of freeze-thaw cycles.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound solutions.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway that could be targeted by a small molecule inhibitor like this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. phenylurea [chemister.ru]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Relative Stability of Urea Complexes from X-Ray Powder Diffraction Data | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]
- 9. journal.uctm.edu [journal.uctm.edu]
Application Notes and Protocols for the Quantification of (3-Hydroxy-p-tolyl)urea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (3-Hydroxy-p-tolyl)urea in various matrices. The protocols are based on established analytical techniques for structurally similar compounds, such as phenylurea herbicides and their hydroxylated metabolites. It is recommended that these methods be fully validated for the specific matrix and analytical instrumentation used.
Introduction
This compound, with the CAS number 16704-78-2, is a hydroxylated derivative of p-tolylurea. Accurate quantification of this and related compounds is essential in various fields, including environmental monitoring of herbicide degradation products and metabolism studies in drug development. The analytical methods detailed below offer sensitive and selective approaches for the determination of this compound.
Analytical Techniques
The primary recommended techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and, for higher sensitivity and selectivity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically requiring a prior derivatization step to improve the volatility of the analyte.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the quantification of this compound at moderate concentrations. The methodology is based on the separation of the analyte on a reverse-phase column followed by detection using a UV detector.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for trace-level quantification due to its high sensitivity, selectivity, and specificity. This technique allows for the accurate measurement of this compound in complex matrices with minimal interference.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of this compound, particularly for structural confirmation. However, due to the polar nature and low volatility of the hydroxylated urea functional groups, a derivatization step is typically necessary to convert the analyte into a more volatile and thermally stable compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of phenylurea herbicides and their metabolites using the described techniques. These values should serve as a guideline, and specific performance characteristics must be determined during method validation for this compound.
Table 1: Representative HPLC-UV Performance Data for Phenylurea Analysis
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (Recovery %) | 85 - 110% |
| Precision (RSD %) | < 10% |
Table 2: Representative LC-MS/MS Performance Data for Hydroxylated Phenylurea Metabolite Analysis
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (Recovery %) | 90 - 115%[1] |
| Precision (RSD %) | < 15%[1] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
For complex matrices such as water, soil extracts, or biological fluids, a solid-phase extraction (SPE) clean-up step is recommended to remove interfering substances and concentrate the analyte.
Protocol:
-
Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analyte with 5 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for analysis.
References
Application Notes and Protocols for In Vivo Testing of (3-Hydroxy-p-tolyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Hydroxy-p-tolyl)urea is a novel synthetic compound belonging to the diverse class of urea derivatives. Compounds containing a urea moiety are of significant interest in medicinal chemistry due to their unique hydrogen bonding capabilities, which facilitate interactions with a wide range of biological targets.[1][2] Urea derivatives have been successfully developed as anticancer, antibacterial, anticonvulsive, and anti-HIV agents, among other therapeutic applications.[1][3] The inclusion of a hydroxyphenyl group suggests potential anti-inflammatory or enzyme-inhibitory activities, similar to other phenolic compounds and urea derivatives.
These application notes provide a comprehensive framework for the in vivo evaluation of this compound. The protocols outlined below are designed to assess the compound's potential therapeutic efficacy, pharmacokinetic profile, and preliminary safety in rodent models. The experimental designs are based on established methodologies for preclinical drug development.
Preclinical In Vivo Evaluation of this compound
The in vivo assessment of this compound is structured to first establish a safety profile through acute toxicity studies, followed by an evaluation of its potential anti-inflammatory efficacy and a characterization of its pharmacokinetic properties.
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound.
Acute Toxicity Study
Objective: To determine the acute oral toxicity and estimate the median lethal dose (LD50) of this compound.
Protocol: This protocol is adapted from the OECD Guideline 423 for Acute Oral Toxicity.
-
Animal Model: Female Sprague-Dawley rats (8-12 weeks old, 200-250g).
-
Housing: Animals are housed in standard polycarbonate cages with free access to food and water, under a 12-hour light/dark cycle.
-
Procedure:
-
Animals are fasted for 4 hours prior to dosing.
-
A starting dose of 2000 mg/kg body weight of this compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered orally to a group of three rats.
-
A control group receives the vehicle only.
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.
-
If no mortality is observed, a higher dose of 5000 mg/kg can be tested in another group of three rats.
-
-
Data Collection:
-
Mortality and clinical signs are recorded daily.
-
Body weight is measured on days 0, 7, and 14.
-
At the end of the study, animals are euthanized, and a gross necropsy is performed to examine for any organ abnormalities.
-
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Change in Body Weight (Day 14 vs. Day 0) | Gross Necropsy Findings |
| Vehicle Control | 3 | 0/3 | None Observed | + X ± SD g | No Abnormalities |
| 2000 | 3 | 0/3 | None Observed | + Y ± SD g | No Abnormalities |
| 5000 | 3 | 0/3 | None Observed | + Z ± SD g | No Abnormalities |
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory activity of this compound in a model of acute inflammation.
Protocol:
-
Animal Model: Male Wistar rats (150-200g).
-
Groups:
-
Group I: Vehicle Control (e.g., 0.5% CMC, p.o.)
-
Group II: this compound (Low Dose, e.g., 50 mg/kg, p.o.)
-
Group III: this compound (High Dose, e.g., 100 mg/kg, p.o.)
-
Group IV: Indomethacin (10 mg/kg, p.o.) - Reference Drug
-
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The respective treatments are administered orally.
-
One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition of Edema at 3h |
| Vehicle Control | - | X1 ± SD | Y1 ± SD | Z1 ± SD | A1 ± SD | - |
| This compound | 50 | X2 ± SD | Y2 ± SD | Z2 ± SD | A2 ± SD | B% |
| This compound | 100 | X3 ± SD | Y3 ± SD | Z3 ± SD | A3 ± SD | C% |
| Indomethacin | 10 | X4 ± SD | Y4 ± SD | Z4 ± SD | A4 ± SD | D% |
Pharmacokinetic Study
Objective: To determine the basic pharmacokinetic profile of this compound following oral administration.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250g), cannulated in the jugular vein.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
A single oral dose of this compound (e.g., 50 mg/kg) is administered.
-
Blood samples (approx. 0.2 mL) are collected from the jugular vein cannula at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Data Presentation:
| Parameter | Unit | Value ± SD |
| Cmax | ng/mL | |
| Tmax | h | |
| AUC(0-t) | ngh/mL | |
| AUC(0-inf) | ngh/mL | |
| t1/2 | h | |
| CL/F | mL/h/kg | |
| Vd/F | L/kg |
Potential Signaling Pathway Involvement
Based on the structure and the common mechanisms of anti-inflammatory drugs, this compound may exert its effects through the inhibition of the cyclooxygenase (COX) pathway, which is critical in the synthesis of prostaglandins involved in inflammation.
Caption: Potential mechanism of action via the COX pathway.
Disclaimer: These protocols are intended as a general guide. Specific experimental details may need to be optimized based on the physicochemical properties of this compound and the specific research questions being addressed. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for N,N'-Dicyclohexylurea (DCU) as a Chemical Probe for Soluble Epoxide Hydrolase (sEH)
Disclaimer: Initial searches for "(3-Hydroxy-p-tolyl)urea" as a chemical probe did not yield specific information. Therefore, this document focuses on a well-characterized and structurally related urea-based compound, N,N'-Dicyclohexylurea (DCU), a potent inhibitor of soluble epoxide hydrolase (sEH).
Introduction
N,N'-Dicyclohexylurea (DCU) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of signaling lipids.[1] sEH converts epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties, into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, DCU increases the bioavailability of EETs, making it a valuable chemical probe for studying the physiological and pathological roles of the sEH pathway. This pathway is implicated in a variety of conditions, including hypertension, inflammation, and pain.[2][3][4] These application notes provide detailed protocols for the use of DCU as a chemical probe for in vitro and in vivo studies of sEH.
Quantitative Data
The inhibitory activity of N,N'-Dicyclohexylurea against soluble epoxide hydrolase has been quantified using various in vitro assays. The following tables summarize the key quantitative data for DCU.
Table 1: In Vitro Inhibitory Activity of N,N'-Dicyclohexylurea (DCU) against Soluble Epoxide Hydrolase (sEH)
| Compound | Target Enzyme | IC50 (nM) | Assay Conditions | Reference |
| N,N'-Dicyclohexylurea | Human sEH | 160 | Recombinant human sEH | [5] |
| N,N'-Dicyclohexylurea | Mouse sEH | 90 | Recombinant mouse sEH | [5] |
Table 2: Physicochemical Properties of N,N'-Dicyclohexylurea (DCU)
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₄N₂O | [5] |
| Molecular Weight | 224.34 g/mol | [6] |
| Melting Point | 230-233 °C | [1] |
| CAS Number | 2387-23-7 | [6] |
Signaling Pathway
Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade. Its inhibition by DCU leads to an accumulation of epoxyeicosatrienoic acids (EETs), which then exert their biological effects through various downstream signaling pathways.
Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.
Experimental Protocols
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of DCU on sEH. The assay is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.
Caption: In Vitro sEH Inhibition Assay Workflow.
Materials:
-
Recombinant human or mouse sEH
-
N,N'-Dicyclohexylurea (DCU)
-
sEH fluorescent substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
DMSO (for dissolving DCU and substrate)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare the sEH Assay Buffer and warm to room temperature before use.
-
Reconstitute the lyophilized sEH enzyme in the assay buffer to the desired stock concentration. Keep the enzyme solution on ice.
-
Prepare a stock solution of the fluorescent substrate in DMSO.
-
Prepare a stock solution of DCU in DMSO (e.g., 10 mM). From this, prepare a series of dilutions in DMSO to be used for the assay.
-
-
Assay Protocol:
-
In a 96-well black microplate, add 40 µL of sEH Assay Buffer to the "Enzyme Control" and "Test Compound" wells. Add 80 µL of sEH Assay Buffer to the "Background Control" wells.
-
Add a sufficient volume of the reconstituted sEH enzyme to the "Enzyme Control" and "Test Compound" wells to achieve the desired final concentration (e.g., 1 nM).
-
Add 10 µL of the various dilutions of DCU to the "Test Compound" wells. For the "Enzyme Control" wells, add 10 µL of DMSO.
-
Pre-incubate the plate at 30°C for 5 minutes.
-
Prepare the sEH Substrate Mix by diluting the substrate stock solution in the sEH Assay Buffer.
-
Initiate the reaction by adding 20 µL of the sEH Substrate Mix to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em: 362/460 nm) in kinetic mode, recording every 30 seconds for 15-30 minutes at 25°C.
-
-
Data Analysis:
-
Subtract the fluorescence values of the "Background Control" from all other wells.
-
Determine the initial reaction rates (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve for each well.
-
Calculate the percentage of inhibition for each DCU concentration using the following formula: % Inhibition = (1 - (V₀ of Test Compound / V₀ of Enzyme Control)) * 100
-
Plot the % Inhibition versus the logarithm of the DCU concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[7]
-
This protocol provides a general framework for assessing the in vivo efficacy of DCU in a rat model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or other suitable hypertensive rat model.
-
N,N'-Dicyclohexylurea (DCU)
-
Vehicle for oral administration (e.g., corn oil, nanosuspension)
-
Blood pressure monitoring system (e.g., tail-cuff or telemetry)
-
Equipment for blood sample collection and processing
Procedure:
-
Animal Acclimatization and Baseline Measurement:
-
Acclimatize the rats to the housing conditions for at least one week before the experiment.
-
Train the rats for blood pressure measurement using the tail-cuff method for several days to minimize stress-induced variations.
-
Record baseline blood pressure for all animals for 3-5 consecutive days before starting the treatment.
-
-
Drug Administration:
-
Prepare the DCU formulation for oral administration. For poorly soluble compounds like DCU, a nanosuspension can be prepared to enhance oral bioavailability.
-
Divide the animals into a control group (receiving vehicle only) and a treatment group (receiving DCU).
-
Administer DCU or vehicle orally once or twice daily at the desired dose (e.g., 30 mg/kg) for the duration of the study (e.g., 4 days).[8]
-
-
Blood Pressure Monitoring:
-
Measure and record the blood pressure of all animals at regular intervals throughout the study.
-
-
Pharmacokinetic and Pharmacodynamic Analysis (Optional):
-
At the end of the study, collect blood samples to measure the plasma concentration of DCU and its metabolites to assess pharmacokinetics.
-
Plasma or tissue samples can also be analyzed for EET and DHET levels to confirm the in vivo inhibition of sEH.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each animal.
-
Compare the blood pressure changes between the control and treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
N,N'-Dicyclohexylurea serves as a valuable chemical probe for investigating the role of soluble epoxide hydrolase in various physiological and disease processes. The protocols outlined in these application notes provide a starting point for researchers to utilize DCU in their studies of the sEH pathway. As with any chemical probe, it is essential to carefully consider the experimental design and include appropriate controls to ensure the validity of the results. Further optimization of these protocols may be necessary depending on the specific experimental context.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Soluble epoxide hydrolase in the generation and maintenance of high blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Orally Active Epoxide Hydrolase Inhibitor Lowers Blood Pressure and Provides Renal Protection in Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN101928237A - Process for preparing N,N'-dicyclohexyl carbodiimide by regeneration method - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Hydroxy-p-tolyl)urea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (3-Hydroxy-p-tolyl)urea synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared by the reaction of 3-Amino-4-methylphenol with an appropriate isocyanate.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the purity of your starting materials, particularly the 3-Amino-4-methylphenol and the isocyanate. Impurities can lead to side reactions. 3-Amino-4-methylphenol is a versatile intermediate with both an amino and a phenolic hydroxyl group, making it susceptible to various reactions[1].
-
Reaction Conditions: The reaction between an amine and an isocyanate is generally efficient, but optimizing conditions is key.[2] Refer to the table below for a summary of reaction parameters.
-
Moisture Contamination: Isocyanates are highly reactive towards water, which leads to the formation of a symmetric urea byproduct and reduces the amount of isocyanate available to react with the target amine. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
Q2: I am observing significant byproduct formation. What are the likely side reactions and how can they be minimized?
A2: The primary side reaction is often the formation of symmetrical ureas.
-
Symmetrical Urea Formation: This occurs when the isocyanate reacts with water or when an amine reacts with a carbamate intermediate. To minimize this, ensure a moisture-free environment and control the stoichiometry of your reactants carefully.
-
Reaction with the Hydroxyl Group: The phenolic hydroxyl group on 3-Amino-4-methylphenol can potentially react with the isocyanate to form a carbamate. While the amino group is generally more nucleophilic, this side reaction can occur, especially at elevated temperatures. Running the reaction at room temperature or below can favor the desired urea formation.
Q3: How can I effectively purify the synthesized this compound?
A3: Purification can often be achieved through recrystallization or column chromatography.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method to remove impurities. The choice of solvent will depend on the solubility of the desired product versus the impurities.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable method. A solvent system with a gradient of polarity (e.g., ethyl acetate in hexanes) can be used to elute the product. General procedures for the purification of urea derivatives often involve column chromatography[3].
-
Washing: If the primary byproduct is a symmetrical urea derived from the isocyanate, it may have different solubility properties that allow for its removal through selective washing of the crude product.
Q4: What is a general, reliable experimental protocol for the synthesis of this compound?
A4: A general procedure involves the reaction of 3-Amino-4-methylphenol with a suitable isocyanate in an appropriate solvent.
-
General Procedure: A common approach for synthesizing 1,3-disubstituted ureas involves dissolving the amine (in this case, 3-Amino-4-methylphenol) in a solvent like 1,4-dioxane, followed by the addition of the tolyl isocyanate[4]. The reaction is typically stirred at room temperature until completion as monitored by TLC. The product can then be isolated by filtration if it precipitates, or after removal of the solvent followed by purification.
Data Presentation: Reaction Condition Optimization
The following table summarizes key experimental parameters and their potential impact on the yield of this compound.
| Parameter | Recommended Condition | Rationale & Potential Impact on Yield |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,4-Dioxane | These aprotic solvents are suitable for reactions involving isocyanates as they do not react with them. The choice of solvent can affect the solubility of reactants and the reaction rate.[2][4] |
| Temperature | Room Temperature (20-25 °C) | The reaction between an amine and an isocyanate is typically exothermic and proceeds readily at room temperature. Higher temperatures may increase the rate of side reactions.[2] |
| Stoichiometry | 1:1 molar ratio of 3-Amino-4-methylphenol to Isocyanate | A 1:1 ratio is theoretically required. A slight excess of the amine can be used to ensure the complete consumption of the more expensive or moisture-sensitive isocyanate. |
| Reaction Time | 1-4 hours (Monitor by TLC) | The reaction is often rapid. Monitoring by TLC is crucial to determine the point of completion and to avoid prolonged reaction times which might lead to byproduct formation. |
| Atmosphere | Inert atmosphere (Nitrogen or Argon) | An inert atmosphere is recommended to prevent moisture from entering the reaction vessel, which would decompose the isocyanate. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for urea synthesis.[2][4]
Materials:
-
3-Amino-4-methylphenol
-
p-Tolyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 3-Amino-4-methylphenol in anhydrous DCM.
-
To this solution, add 1.0 equivalent of p-tolyl isocyanate dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion of the reaction (disappearance of the limiting reagent), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting low yield issues.
References
Preventing degradation of (3-Hydroxy-p-tolyl)urea in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (3-Hydroxy-p-tolyl)urea in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: The degradation of this compound in solution is primarily attributed to the instability of its two main functional groups: the phenolic hydroxyl group and the urea moiety. The phenolic group is susceptible to oxidation, which can be triggered by exposure to light, high temperatures, oxygen, and the presence of metal ions. The urea group is prone to hydrolysis, especially at non-optimal pH values and elevated temperatures, leading to the breakdown of the molecule.
Q2: What are the visible signs of this compound degradation?
A2: Visual indicators of degradation include a change in the solution's color, often to a yellowish or brownish hue, which typically signals oxidation of the phenolic group. The formation of precipitates can also occur due to the generation of insoluble degradation products. Additionally, a noticeable ammonia-like odor may develop, resulting from the decomposition of the urea functional group.
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of the solution is a critical factor in the stability of this compound. The urea component is most stable in a pH range of 4 to 8, with an optimal stability around pH 6.0.[1][2] Deviations from this range, particularly into acidic or alkaline conditions, can accelerate the hydrolysis of the urea group. The phenolic hydroxyl group's susceptibility to oxidation also increases at higher pH values.
Q4: Can temperature fluctuations impact the stability of my this compound solution?
A4: Yes, temperature plays a significant role in the degradation of this compound. Elevated temperatures accelerate the rate of both oxidative and hydrolytic degradation reactions.[1][2] Therefore, it is recommended to store solutions at controlled, cool temperatures and to avoid repeated freeze-thaw cycles.
Q5: What are the likely degradation products of this compound?
A5: Based on the degradation pathways of its constituent functional groups, the likely degradation products of this compound include quinone-type compounds resulting from the oxidation of the phenolic ring. Hydrolysis of the urea linkage can lead to the formation of 3-amino-4-methylphenol and p-toluidine, along with the release of ammonia and carbon dioxide.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Solution turns yellow/brown | Oxidation of the phenolic hydroxyl group. | 1. Protect the solution from light by using amber vials or storing it in the dark.2. De-gas solvents to remove dissolved oxygen before preparing the solution.3. Consider adding an antioxidant such as ascorbic acid or EDTA to the solution (see Experimental Protocols). |
| Formation of precipitate | Formation of insoluble degradation products or exceeding solubility limits. | 1. Verify the concentration of this compound is within its solubility limit in the chosen solvent.2. Filter the solution through a 0.22 µm filter to remove any existing particulate matter.3. If degradation is suspected, analyze the precipitate and supernatant by HPLC to identify the components. |
| Ammonia-like odor | Decomposition of the urea moiety. | 1. Ensure the pH of the solution is buffered within the optimal range of 4-8, preferably around pH 6.0, using a suitable buffer system like lactate or citrate.[1][2]2. Store the solution at low temperatures (2-8 °C) to minimize the rate of urea decomposition. |
| Loss of potency/activity | Chemical degradation of this compound. | 1. Perform a forced degradation study to identify the specific stress factors (e.g., pH, light, temperature, oxidant) causing the degradation (see Experimental Protocols).2. Implement the appropriate preventative measures based on the forced degradation study results.3. Use a stability-indicating HPLC method to accurately quantify the amount of active compound remaining (see Experimental Protocols). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a systematic approach to identify the degradation pathways of this compound under various stress conditions.[3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 48 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 3) to determine the percentage of degradation and identify the formation of degradation products.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
The conditions that result in a 5-20% degradation are ideal for understanding the primary degradation pathways.[5]
Protocol 2: Stabilization of this compound Solution
This protocol provides a method for preparing a more stable aqueous solution of this compound.
1. Buffer Preparation:
-
Prepare a 50 mM sodium lactate buffer and adjust the pH to 6.0 using lactic acid or sodium hydroxide.
2. Antioxidant Addition (Optional):
-
For enhanced protection against oxidation, add ascorbic acid to the buffer to a final concentration of 0.1% (w/v).
-
Alternatively, or in addition, ethylenediaminetetraacetic acid (EDTA) can be added to a final concentration of 0.05% (w/v) to chelate metal ions that can catalyze oxidation.
3. Solution Preparation:
-
De-gas the buffered solution (with or without antioxidants) by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Dissolve the desired amount of this compound in the de-gassed, buffered solution.
4. Storage:
-
Store the final solution in an amber vial at 2-8°C to protect it from light and heat.
Protocol 3: Stability-Indicating HPLC Method for this compound
This protocol describes a general reversed-phase HPLC method suitable for separating this compound from its potential degradation products.[6][7]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10% to 90% B20-25 min: 90% B25-26 min: 90% to 10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by showing that the degradation products generated during the forced degradation study are well-resolved from the parent peak of this compound.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A logical workflow for troubleshooting the degradation of this compound solutions.
References
- 1. US4757108A - Water soluble phenolic resole-urea composition - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. biopharminternational.com [biopharminternational.com]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor cell permeability of (3-Hydroxy-p-tolyl)urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor cell permeability of (3-Hydroxy-p-tolyl)urea.
I. Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for diagnosing and resolving permeability issues. The following table summarizes key computed properties that influence its ability to cross cell membranes.
| Property | Predicted Value | Implication for Cell Permeability |
| Molecular Weight | 166.19 g/mol | Favorable (low molecular weight) for passive diffusion. |
| XLogP3 | 1.5 | Indicates moderate lipophilicity, which is generally favorable for membrane permeation. |
| Hydrogen Bond Donors | 3 | High number of hydrogen bond donors can hinder passive diffusion across the lipid bilayer.[1][2][3] |
| Hydrogen Bond Acceptors | 2 | Moderate number of hydrogen bond acceptors. |
| Topological Polar Surface Area (TPSA) | 67.9 Ų | Within a range that is generally acceptable for good permeability, but the presence of strong hydrogen bonds might still be a limiting factor.[4] |
| Water Solubility | Low to Moderate | Poor solubility can limit the concentration of the compound available for absorption.[5][6] |
II. Frequently Asked Questions (FAQs)
Q1: Why is my this compound exhibiting poor cell permeability despite having a relatively low molecular weight and a favorable LogP value?
A1: While a low molecular weight and a moderate LogP are advantageous, the presence of three hydrogen bond donors in the urea and hydroxyl moieties can significantly impede passive diffusion across the lipophilic cell membrane.[1][2][3] These groups can form strong interactions with the aqueous environment, making it energetically unfavorable to partition into the lipid bilayer. Additionally, poor aqueous solubility can be a contributing factor, as a low concentration of dissolved compound is available at the cell surface for absorption.[5][6]
Q2: What are the initial, simple steps I can take to try and improve the permeability of this compound in my cell-based assays?
A2: Here are a few initial strategies:
-
Optimize the formulation: Ensure the compound is fully dissolved in your vehicle. The use of co-solvents like DMSO (up to a concentration that is non-toxic to your cells) can help. For poorly soluble drugs, formulation strategies are a key first step.[7][8]
-
Incorporate permeation enhancers: Depending on your experimental system, you could consider the use of well-characterized permeation enhancers, though this may affect cell health and is not suitable for all assays.
-
Adjust the pH of the medium: The ionization state of the hydroxyl group can influence permeability. Modifying the pH of the experimental buffer might alter the charge and lipophilicity of the molecule, potentially improving its uptake.
Q3: Could active transport or efflux be playing a role in the low intracellular concentration of this compound?
A3: Yes, it is possible. While passive diffusion is often the primary route for small molecules, the compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump compounds out of the cell.[5][9] If the compound is actively removed, its net permeability will be low. To investigate this, you can perform permeability assays in the presence of known efflux pump inhibitors, such as verapamil for P-gp.[9]
III. Troubleshooting Guide
Q1: My Caco-2 permeability results for this compound are highly variable between experiments. What are the potential causes?
A1: High variability in Caco-2 assays can stem from several factors:
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Inconsistent Monolayer Integrity: The Caco-2 cell monolayer must be fully differentiated and have high integrity to provide reliable data.[9][10] It is critical to measure the Transepithelial Electrical Resistance (TEER) before each experiment to ensure the monolayers are robust.[9][10]
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Compound Solubility and Stability: If this compound precipitates in the assay buffer, the concentration available for transport will be inconsistent.[8] Also, confirm the stability of the compound under the experimental conditions.
-
Inconsistent Cell Culture Conditions: Variations in seeding density, passage number, and media composition can affect the expression of transporters and the overall barrier function of the Caco-2 monolayers.[10]
Q2: I performed a Parallel Artificial Membrane Permeability Assay (PAMPA), and the permeability of this compound was still low. What does this suggest?
A2: A low permeability value in a PAMPA experiment strongly indicates that the compound has poor passive diffusion characteristics.[11] The PAMPA model only assesses passive transport across an artificial lipid membrane and lacks active transporters.[11][12] This result, therefore, isolates the issue to the molecule's intrinsic difficulty in crossing a lipid bilayer, likely due to its hydrogen bonding capacity.
Q3: I suspect my compound is a substrate for an efflux pump. How can I confirm this?
A3: To determine if this compound is subject to active efflux, you should perform a bidirectional Caco-2 assay, measuring permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.[12] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[9] You can also include an efflux pump inhibitor (e.g., verapamil) to see if the A-to-B permeability increases or the efflux ratio decreases.[9]
IV. Illustrative Experimental Data
The following tables present hypothetical data to illustrate the potential outcomes of permeability experiments with this compound under various conditions.
Table 1: PAMPA Permeability of this compound with Different Formulations
| Formulation | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification |
| 1% DMSO in PBS | 0.8 | Low |
| 5% DMSO in PBS | 1.2 | Low to Moderate |
| 10% Ethanol in PBS | 1.0 | Low |
Table 2: Bidirectional Caco-2 Permeability of this compound
| Condition | Papp (A-to-B) (x 10⁻⁶ cm/s) | Papp (B-to-A) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Classification |
| Control (1% DMSO) | 0.5 | 2.5 | 5.0 | Low Permeability, High Efflux |
| + Verapamil (100 µM) | 1.5 | 2.6 | 1.7 | Moderate Permeability, Efflux Inhibited |
V. Experimental Protocols
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of this compound.
-
Preparation of the Lipid Membrane: A 1% solution of lecithin in dodecane is prepared. This solution is carefully added to the filter of a 96-well filter plate (the donor plate).
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a suitable buffer (e.g., PBS pH 7.4) to the final desired concentration (the final DMSO concentration should be kept low, typically ≤1%).
-
-
Assay Procedure:
-
Add the buffer to the wells of a 96-well acceptor plate.
-
Place the lipid-coated filter plate onto the acceptor plate.
-
Add the solution containing this compound to the donor wells.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using an appropriate formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.
B. Caco-2 Permeability Assay
This protocol outlines the steps for conducting a bidirectional permeability assay using Caco-2 cells.[12][13][14]
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS and non-essential amino acids).
-
Seed the cells onto Transwell inserts and allow them to differentiate for 21-28 days to form a confluent monolayer.[10]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of the monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).
-
-
Permeability Assay (A-to-B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the dosing solution of this compound to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Assay (B-to-A):
-
Add the dosing solution to the basolateral side and fresh buffer to the apical side.
-
Take samples from the apical side at the same time points.
-
-
Quantification and Calculation:
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the Papp values for both A-to-B and B-to-A directions and determine the efflux ratio.
-
VI. Visualizations
Caption: Factors contributing to the poor cell permeability of this compound.
Caption: A systematic workflow for troubleshooting poor cell permeability.
Caption: Importance of cell permeability for an intracellularly acting compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmamanufacturing.com [pharmamanufacturing.com]
- 6. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 8. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview | MolecularCloud [molecularcloud.org]
- 12. enamine.net [enamine.net]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Optimizing reaction conditions for N-hydroxylation of p-tolylurea
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions for the synthesis of N-hydroxy-p-tolylurea. As direct N-hydroxylation of p-tolylurea is not a widely documented method, this guide focuses on a reliable two-step synthetic approach starting from p-toluidine.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing N-hydroxy-p-tolylurea?
A1: A common and effective method is a two-step process. First, p-toluidine is reacted with an O-benzyl protected N-hydroxycarbamate reagent to form N-(benzyloxy)-N'-p-tolylurea. In the second step, the benzyl protecting group is removed by catalytic hydrogenation to yield the final product, N-hydroxy-p-tolylurea.[1][2]
Q2: What is the key reagent for the first step of the synthesis?
A2: A key reagent is 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate. This compound reacts with the amine (p-toluidine) to form the protected urea linkage.[1][2]
Q3: Why is a protecting group necessary?
A3: The O-benzyl protecting group is used to prevent unwanted side reactions of the hydroxylamine moiety during the urea formation step. It can be cleanly removed under mild conditions in the final step.[2][3]
Q4: What are the typical conditions for the deprotection step?
A4: The O-benzyl group is typically removed by catalytic hydrogenation.[1][2] This is often achieved using a palladium catalyst, such as 5% palladium on barium sulfate (Pd/BaSO₄), under a hydrogen atmosphere.[2] Alternative methods like transfer hydrogenation using formic acid or ammonium formate as a hydrogen source can also be employed.[4][5]
Q5: Are there potential side reactions to be aware of?
A5: During the deprotection step, other functional groups that are sensitive to reduction, such as nitro groups or some double bonds, may also be reduced.[3] Careful selection of the catalyst and reaction conditions is crucial if such groups are present in the molecule. Additionally, over-hydrogenation can sometimes occur, leading to byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of N-(benzyloxy)-N'-p-tolylurea (Step 1) | 1. Inactive carbamate reagent. 2. Impure p-toluidine. 3. Incorrect reaction temperature or time. 4. Inefficient stirring. | 1. Synthesize or purchase fresh 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate. 2. Purify p-toluidine by distillation or recrystallization. 3. Optimize reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Incomplete deprotection of the O-benzyl group (Step 2) | 1. Inactive or poisoned catalyst (e.g., Pd/C, Pd/BaSO₄). 2. Insufficient hydrogen pressure or poor hydrogen delivery. 3. Presence of catalyst poisons in the substrate or solvent (e.g., sulfur compounds). 4. Insufficient reaction time. | 1. Use fresh catalyst. If poisoning is suspected, pretreat the substrate with activated carbon. 2. Ensure the reaction vessel is properly sealed and purged with hydrogen. Increase hydrogen pressure if necessary. 3. Use high-purity solvents and ensure the substrate is free of impurities. 4. Monitor the reaction by TLC and extend the reaction time until the starting material is consumed. |
| Formation of multiple byproducts during deprotection | 1. Over-reduction of the aromatic ring or other functional groups. 2. Catalyst-induced side reactions. | 1. Use a less active catalyst (e.g., 5% Pd/BaSO₄ instead of 10% Pd/C). 2. Consider transfer hydrogenation with a milder hydrogen donor like 1,4-cyclohexadiene or ammonium formate.[4][5] 3. Optimize reaction time to minimize byproduct formation once the desired product is formed. |
| Difficulty in purifying the final N-hydroxy-p-tolylurea | 1. Co-elution with starting material or byproducts during chromatography. 2. Product instability. | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. Recrystallization from a suitable solvent system can be an effective purification method. 3. N-hydroxyureas can be unstable, especially in acidic or strongly basic conditions.[6] Handle the product under neutral conditions and store it in a cool, dry place. |
Experimental Protocols
Step 1: Synthesis of N-(benzyloxy)-N'-p-tolylurea
This protocol is adapted from the general method for the synthesis of O-benzyl protected N-hydroxyureas.[2]
Materials:
-
p-Toluidine
-
1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
In a clean, dry reaction vessel, dissolve p-toluidine (1 equivalent) in the anhydrous solvent.
-
Add 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure N-(benzyloxy)-N'-p-tolylurea.
Step 2: Synthesis of N-hydroxy-p-tolylurea (Deprotection)
This protocol is based on the general procedure for the hydrogenolysis of O-benzyl protected N-hydroxyureas.[2]
Materials:
-
N-(benzyloxy)-N'-p-tolylurea
-
5% Palladium on barium sulfate (Pd/BaSO₄)
-
Solvent (e.g., Ethanol or Methanol)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with hydrogen)
Procedure:
-
Dissolve N-(benzyloxy)-N'-p-tolylurea (1 equivalent) in the chosen solvent in a suitable hydrogenation vessel.
-
Carefully add 5% Pd/BaSO₄ (typically 5-10% by weight of the substrate).
-
Seal the vessel and purge it with hydrogen gas to replace the air.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude N-hydroxy-p-tolylurea.
-
The product can be further purified by recrystallization.
Data Presentation
Table 1: Summary of Typical Reaction Conditions for N-Hydroxyurea Synthesis
| Parameter | Step 1: Urea Formation | Step 2: Deprotection (Hydrogenation) |
| Starting Material | p-Toluidine | N-(benzyloxy)-N'-p-tolylurea |
| Key Reagent | 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate | Hydrogen gas (H₂) |
| Catalyst | None | 5% Pd/BaSO₄ |
| Solvent | THF or DCM | Ethanol or Methanol |
| Temperature | Room Temperature | Room Temperature |
| Pressure | Atmospheric | 1-3 atm (or balloon) |
| Typical Reaction Time | 2-6 hours | 4-12 hours |
| Purification Method | Column Chromatography | Recrystallization |
Visualizations
Caption: Workflow for the two-step synthesis of N-hydroxy-p-tolylurea.
Caption: Troubleshooting logic for incomplete deprotection in Step 2.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis and Purification of (3-Hydroxy-p-tolyl)urea
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (3-Hydroxy-p-tolyl)urea.
Troubleshooting Guides
This section offers solutions to common problems encountered during the synthesis and purification of this compound, focusing on impurity removal.
Common Impurities and Removal Strategies
The synthesis of this compound, typically from 3-amino-p-cresol and a suitable isocyanate precursor, can lead to several impurities. Understanding the source of these impurities is key to their effective removal.
| Impurity Type | Potential Source | Suggested Removal Method |
| Unreacted 3-amino-p-cresol | Incomplete reaction or incorrect stoichiometry. | Acid wash during work-up, followed by recrystallization or column chromatography. |
| Symmetrically disubstituted urea | Reaction of the isocyanate intermediate with another molecule of the starting amine. | Recrystallization or column chromatography. |
| Biuret derivatives | Reaction of the isocyanate intermediate with the this compound product. | Column chromatography is generally most effective. |
| Polymeric materials | Side reactions, especially at elevated temperatures. | Filtration if insoluble, otherwise column chromatography. |
Experimental Protocols for Purification
1. Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[1]
Protocol for Recrystallization of this compound:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Common solvents for the recrystallization of urea derivatives include ethanol, methanol, water, or mixtures thereof.[2][3]
-
Dissolution: In a flask, add the minimum amount of boiling solvent to the crude this compound until it is completely dissolved.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation. Slow cooling is crucial to prevent crashing out of the product, which can trap impurities.[1]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Table of Suggested Recrystallization Solvents:
| Solvent System | Polarity | Suitability |
| Ethanol/Water | High | Good for many substituted ureas. The ratio can be adjusted to optimize solubility. |
| Methanol | High | Can be effective, but the higher solubility of some ureas may lead to lower recovery. |
| Ethyl Acetate/Hexane | Medium to Low | A good choice for less polar ureas or when polar impurities need to be removed. |
| Toluene | Low | Suitable for ureas with lower polarity. |
2. Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[4] For substituted ureas, silica gel is a common stationary phase.
Protocol for Column Chromatography of this compound:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Pour the slurry into a chromatography column, allowing it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica gel containing the sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[5]
-
Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Table of Suggested Mobile Phases for Column Chromatography (Silica Gel):
| Mobile Phase System | Polarity Gradient | Typical Application |
| Hexane / Ethyl Acetate | Increasing amounts of Ethyl Acetate | A standard system for separating compounds of moderate polarity. |
| Dichloromethane / Methanol | Increasing amounts of Methanol | Suitable for more polar ureas that may not elute with hexane/ethyl acetate. |
Workflow for Synthesis and Purification of this compound
Caption: General workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound synthesis?
A1: The most common impurities are typically unreacted starting materials (3-amino-p-cresol), the symmetrically disubstituted urea (1,3-bisthis compound), and potentially biuret-type structures if the reaction temperature is too high or reaction time is too long. The formation of symmetrical ureas can be a side product when using reagents like carbonyldiimidazole if the order of addition is not controlled.[6]
Q2: My final product is an oil or has a low, broad melting point. What is the likely cause?
A2: This is often an indication of significant impurities. The presence of unreacted starting materials or by-products can depress the melting point and prevent crystallization. We recommend analyzing a sample by TLC or HPLC to identify the number of components and then selecting an appropriate purification method, such as column chromatography, to separate the desired product.
Q3: How can I effectively remove unreacted 3-amino-p-cresol?
A3: 3-amino-p-cresol is basic and can be removed by an acidic wash during the reaction work-up. For example, after the reaction is complete, the mixture can be dissolved in an organic solvent like ethyl acetate and washed with a dilute acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer. However, care must be taken as the product itself may have some acid sensitivity. Subsequent recrystallization or column chromatography will further purify the product.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of techniques is recommended for a thorough assessment of purity:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample and to monitor the progress of a reaction or column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common setup for analyzing urea compounds.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any impurities that have distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
Reaction Pathway and Formation of Key Impurities
Caption: Synthesis pathway and potential side reactions leading to common impurities.
References
- 1. youtube.com [youtube.com]
- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. cup.edu.cn [cup.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 7. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | Semantic Scholar [semanticscholar.org]
- 8. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 9. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with off-target effects of (3-Hydroxy-p-tolyl)urea in assays
Welcome to the technical support center for researchers using (3-Hydroxy-p-tolyl)urea and other aryl urea-based compounds in their assays. This guide provides troubleshooting advice and answers to frequently asked questions regarding potential off-target effects, helping you ensure the accuracy and reliability of your experimental results.
Disclaimer
Information on the specific compound this compound is limited in publicly available literature. The guidance provided here is based on the well-documented activities of structurally similar 1,3-disubstituted aryl urea compounds, which are known potent inhibitors of soluble epoxide hydrolase (sEH) and may exhibit off-target effects on other enzymes, such as cyclooxygenases (COX).
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: Based on its 1,3-disubstituted aryl urea structure, the primary molecular target of this compound is presumed to be soluble epoxide hydrolase (sEH).[1][2][3] This class of compounds acts as competitive, reversible inhibitors that bind to the active site of sEH, preventing the hydrolysis of endogenous epoxyeicosatrienoic acids (EETs) to their corresponding diols.[4]
Q2: What are the potential off-target effects of this compound?
A2: A significant potential off-target for urea-based sEH inhibitors is the cyclooxygenase (COX) enzyme, particularly COX-2.[5][6] Some urea-containing compounds have been shown to be dual inhibitors of both sEH and COX-2.[5][6] Therefore, it is crucial to assess the activity of this compound against COX enzymes to rule out confounding effects in your experiments. Additionally, like many small molecules, urea derivatives may interfere with fluorescence-based assays or exhibit cytotoxicity at higher concentrations.
Q3: How can I determine if my experimental results are due to off-target effects?
A3: To determine if your results are influenced by off-target effects, you should perform counter-screening assays. Specifically, you should test the effect of this compound on COX-1 and COX-2 activity. If the compound inhibits COX enzymes at concentrations similar to those at which it inhibits sEH, your results may be confounded by off-target effects. It is also advisable to perform cytotoxicity assays to ensure that the observed effects are not due to cell death.
Q4: My fluorescence-based sEH assay is showing inconsistent results. What could be the cause?
A4: Inconsistent results in fluorescence-based assays can be due to several factors. Urea-containing compounds can sometimes interfere with fluorescence detection through autofluorescence or quenching.[7][8][9][10] To troubleshoot this, you should run a control experiment with the compound in the assay buffer without the enzyme to check for intrinsic fluorescence. You can also perform the assay using a different detection method, if available, such as a colorimetric or mass spectrometry-based assay.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating common issues encountered when using this compound in assays.
Problem 1: Unexpected Phenotype or Inconsistent Results
Possible Cause: The observed effects may be due to inhibition of an off-target enzyme, most notably COX-2.
Solution:
-
Perform a COX Activity Counter-Screen: Use a commercially available COX activity assay kit to determine the IC50 of this compound against both COX-1 and COX-2.
-
Compare Potencies: Compare the IC50 values for sEH, COX-1, and COX-2. A significant inhibition of a COX enzyme at a similar concentration to sEH suggests a potential off-target effect.
-
Use Selective Inhibitors: As a positive control for your experimental system, use highly selective inhibitors for sEH and COX to delineate the signaling pathways involved.
Problem 2: High Background or Quenching in a Fluorescence-Based Assay
Possible Cause: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay, or it may be quenching the fluorescent signal.[7][8][9][10]
Solution:
-
Compound Interference Check: Run a control plate containing only the assay buffer and varying concentrations of this compound to measure its intrinsic fluorescence.
-
Quenching Assessment: In a separate control, add the compound to the fluorescent product of the assay reaction (if available) to see if it reduces the signal.
-
Assay Optimization: If interference is observed, consider using a different fluorescent substrate with a red-shifted excitation and emission spectrum, as this can reduce interference from many compounds.[9] Alternatively, switch to a non-fluorescence-based assay format.
Problem 3: Observed Cellular Effects Are Not Consistent with sEH Inhibition
Possible Cause: The effects may be due to compound-induced cytotoxicity.
Solution:
-
Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the concentration at which this compound becomes toxic to your cells.
-
Dose-Response Analysis: Ensure that the concentrations of the compound used in your functional assays are well below the cytotoxic threshold.
Quantitative Data Summary
| Compound Class | Target Enzyme | Typical IC50 Range |
| 1,3-Disubstituted Aryl Ureas | Human sEH | 0.4 nM - 50 µM[11][12] |
| Murine sEH | 1 nM - 10 µM | |
| Urea-Containing Pyrazoles | Human COX-2 | 100 nM - 10 µM[5] |
| Human COX-1 | >10 µM[5] |
Experimental Protocols
Protocol 1: Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a method for determining the inhibitory potency of this compound against sEH.[13][14]
Materials:
-
Human recombinant sEH enzyme
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
sEH fluorescent substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
This compound
-
Positive control inhibitor (e.g., AUDA or NCND)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em: 330/465 nm or 362/460 nm depending on substrate)[13]
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in sEH Assay Buffer.
-
Assay Setup: To the wells of the 96-well plate, add the following:
-
Test Wells: 10 µL of diluted this compound and 30 µL of sEH Assay Buffer.
-
Positive Control Wells: 10 µL of positive control inhibitor and 30 µL of sEH Assay Buffer.
-
Enzyme Control Wells: 40 µL of sEH Assay Buffer.
-
Background Control Wells: 80 µL of sEH Assay Buffer.
-
-
Enzyme Addition: Add 40 µL of diluted human sEH enzyme solution to the test, positive control, and enzyme control wells.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 20 µL of the sEH fluorescent substrate to all wells.
-
Measurement: Immediately begin reading the fluorescence kinetically every 30 seconds for 15-30 minutes at 25°C.
-
Calculation: Subtract the background fluorescence from all other readings. Determine the rate of reaction for each well. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cyclooxygenase (COX) Activity Assay (Fluorometric)
This protocol is a general method for assessing the inhibitory effect of this compound on COX-1 and COX-2 activity.[15]
Materials:
-
COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., a fluorogenic probe that reacts with PGG2)
-
Arachidonic Acid (substrate)
-
This compound
-
Selective COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., Celecoxib) as controls
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em: ~535/587 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in COX Assay Buffer.
-
Assay Setup: To separate wells for COX-1 and COX-2, add:
-
Test Wells: Diluted this compound.
-
Control Inhibitor Wells: Selective COX-1 or COX-2 inhibitor.
-
Total Activity Wells: DMSO (vehicle control).
-
-
Enzyme Addition: Add the respective COX enzyme to each well.
-
Probe Addition: Add the COX probe to all wells.
-
Pre-incubation: Incubate the plate at 25°C for 5 minutes.
-
Reaction Initiation: Add arachidonic acid solution to all wells to start the reaction.
-
Measurement: Incubate for 5-10 minutes at 25°C and then read the fluorescence.
-
Calculation: Subtract the background. Calculate the percent inhibition for each concentration of this compound against each COX isozyme and determine the IC50 values.
Visualizations
Caption: The sEH signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Logical relationships of this compound's potential effects in assays.
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. assaygenie.com [assaygenie.com]
- 14. content.abcam.com [content.abcam.com]
- 15. assaygenie.com [assaygenie.com]
Technical Support Center: (3-Hydroxy-p-tolyl)urea
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering purity issues with (3-Hydroxy-p-tolyl)urea samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthetically prepared this compound sample?
A1: Impurities in your sample typically originate from three main sources: unreacted starting materials, byproducts from side reactions, or degradation of the final compound.
-
Unreacted Starting Materials: The most common starting material is 3-amino-4-methylphenol. Residual amounts of this precursor are a frequent source of impurity if the reaction has not gone to completion.
-
Side-Reaction Byproducts: Depending on the synthetic route, several byproducts can form. If carbonyldiimidazole (CDI) or a phosgene equivalent is used, symmetrical ureas (e.g., N,N'-bis(3-hydroxy-4-methylphenyl)urea) can form as byproducts.[1]
-
Isomeric Impurities: If the synthesis involved p-tolyl isocyanate and an amino-phenol, contamination could arise from isomeric starting materials or reaction at the hydroxyl group instead of the amine.
-
Degradation Products: Ureas can undergo hydrolysis, especially if exposed to moisture, high temperatures, or non-neutral pH conditions.[2][3] The stability of ureas is generally highest in a pH range of 4-8.[4]
Q2: My sample's melting point is broad and lower than the literature value. What does this indicate?
A2: A broad and depressed melting point is a classic indicator of an impure crystalline solid. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces. This results in melting over a wider range and at a lower temperature than the sharp melting point of the pure substance.
Q3: Can residual solvent be the cause of the impurity?
A3: Yes, absolutely. Solvents used during the reaction or purification steps (e.g., acetone, ethanol, ethyl acetate, dichloromethane) can be trapped in the crystal lattice. This is a very common source of impurity. Analytical techniques like ¹H NMR spectroscopy are excellent for identifying and quantifying residual solvents.
Q4: How can I effectively purify my this compound sample?
A4: The two most common and effective purification methods for solid organic compounds like this are recrystallization and column chromatography.
-
Recrystallization: This technique is ideal for removing small amounts of impurities. It involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. As the solution cools slowly, pure crystals form, leaving the impurities dissolved in the solvent.[5]
-
Flash Column Chromatography: This is a more powerful technique for separating the desired compound from significant amounts of impurities, especially those with similar solubility profiles. The crude product is loaded onto a silica gel column and eluted with a solvent system that allows the different components to travel down the column at different rates.[6]
Troubleshooting Guide for Impure Samples
This section provides a systematic approach to identifying the source of impurity in your this compound sample.
Step 1: Initial Observation
-
Appearance: Is the sample color different than expected (e.g., off-white, yellow, or brown instead of white)? Color can indicate the presence of oxidized byproducts or persistent impurities.
-
Melting Point: As discussed, a low/broad melting point suggests impurity.
Step 2: Analytical Characterization The flowchart below outlines a logical workflow for troubleshooting. Following this, consult the data comparison table to help identify specific impurities from your analytical data.
References
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7914682B2 - Method for removing impurities from a urea solution - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing (3-Hydroxy-p-tolyl)urea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the long-term storage and stability testing of (3-Hydroxy-p-tolyl)urea.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?
A1: The stability of this compound can be compromised by several factors. Due to its phenolic hydroxyl group and urea moiety, the compound is susceptible to:
-
Oxidation: The phenolic group is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This can lead to the formation of colored degradation products.
-
Hydrolysis: The urea functional group can undergo hydrolysis, particularly under acidic or basic conditions, breaking down into 3-hydroxy-p-toluidine and isocyanic acid (which can further react).
-
Thermal Stress: Elevated temperatures can accelerate both oxidation and hydrolysis, and may also lead to other degradation pathways, such as the formation of biurets or other condensation products.[1]
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy for photolytic reactions, leading to the breakdown of the molecule.
Q2: What are the ideal storage conditions for maintaining the stability of this compound?
A2: To ensure long-term stability, this compound should be stored:
-
In a cool, dark, and dry place: A controlled temperature environment, such as a refrigerator (2-8 °C), is recommended to minimize thermal degradation. Protection from light is crucial, so amber glass vials or storage in a light-proof container is advised. A desiccator can help to minimize exposure to moisture.
-
Under an inert atmosphere: To prevent oxidation, storing the compound under an inert gas like nitrogen or argon is highly recommended, especially for long-term storage.
-
In a tightly sealed, appropriate container: The container should be made of a non-reactive material and sealed tightly to prevent exposure to air and moisture.
Q3: How can I tell if my sample of this compound has started to degrade?
A3: Visual inspection can sometimes provide initial clues of degradation. A change in the physical appearance of the compound, such as a color change (e.g., from white to yellow or brown), clumping, or a change in texture, may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical techniques like High-Performance Liquid Chromatography (HPLC) are necessary to confirm the purity and quantify any degradation products.
Q4: How long can I expect this compound to be stable under ideal storage conditions?
A4: The shelf-life of this compound under ideal conditions has not been definitively established in publicly available literature. It is highly dependent on the purity of the initial material and the strictness of adherence to the recommended storage conditions. For critical applications, it is recommended to re-analyze the purity of the compound periodically (e.g., every 6-12 months) using a validated stability-indicating analytical method.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptom: You observe additional peaks in the chromatogram of your this compound sample that were not present in the initial analysis.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Sample Degradation | 1. Review the storage conditions of your sample. Was it exposed to light, elevated temperatures, or air? 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and compare their retention times with the unknown peaks. 3. If degradation is confirmed, discard the old sample and use a fresh, properly stored batch for your experiments. |
| Contamination | 1. Ensure the purity of the solvent used to dissolve the sample. Run a blank injection of the solvent to check for contaminants. 2. Verify the cleanliness of your autosampler vials and caps. 3. Check for carryover from previous injections by running a blank after a concentrated sample. |
| Mobile Phase Issues | 1. Ensure the mobile phase is properly prepared and filtered. 2. If using a buffer, check its pH and ensure it is within the working range of the column. 3. Degas the mobile phase to prevent air bubbles that can cause spurious peaks. |
Issue 2: Decrease in the Assay Value of this compound
Symptom: The calculated purity or concentration of your this compound sample is lower than expected.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Degradation | 1. As with unexpected peaks, degradation is a likely cause. Analyze for the presence of degradation products. 2. If degradation products are observed, the decrease in the main peak area is likely due to the conversion of the active compound. |
| Inaccurate Standard Preparation | 1. Verify the weighing of your reference standard and the accuracy of the volumetric flasks used. 2. Ensure the reference standard is of high purity and has been stored correctly. |
| Instrumental Drift | 1. Check the performance of your HPLC system, including the pump flow rate and detector lamp intensity. 2. Run a system suitability test to ensure the instrument is performing within specifications. |
Quantitative Data Summary
The following table provides an example of how to present stability data for this compound under different storage conditions. Actual data would need to be generated experimentally.
| Storage Condition | Time Point | Assay (%) | Total Impurities (%) | Appearance |
| 25°C / 60% RH | 0 Months | 99.8 | 0.2 | White Powder |
| 3 Months | 98.5 | 1.5 | Off-white Powder | |
| 6 Months | 96.2 | 3.8 | Yellowish Powder | |
| 40°C / 75% RH | 0 Months | 99.8 | 0.2 | White Powder |
| 1 Month | 95.1 | 4.9 | Yellow Powder | |
| 3 Months | 88.7 | 11.3 | Brownish Powder | |
| 5°C | 0 Months | 99.8 | 0.2 | White Powder |
| 6 Months | 99.7 | 0.3 | White Powder | |
| 12 Months | 99.5 | 0.5 | White Powder | |
| Photostability | 0 Hours | 99.8 | 0.2 | White Powder |
| (ICH Q1B) | 1.2 million lux hours | 97.9 | 2.1 | Light Yellow Powder |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a suitable HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0 90 10 20 40 60 25 40 60 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).
-
Injection Volume: 10 µL.
-
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main compound peak.
Visualizations
Caption: Potential chemical degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Interpreting Ambiguous NMR Spectra of (3-Hydroxy-p-tolyl)urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting potentially ambiguous NMR spectra of (3-Hydroxy-p-tolyl)urea.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for the protons in this compound?
Q2: Why are the signals for the -OH and -NH protons broad or sometimes not visible?
A2: The protons on heteroatoms (-OH and -NH) are labile, meaning they can exchange with other labile protons in the sample, such as traces of water, or with deuterium from the NMR solvent. This chemical exchange is often fast on the NMR timescale, leading to signal broadening. In deuterated solvents like D₂O or MeOD, these protons can be partially or completely replaced by deuterium, causing their signals to diminish or disappear entirely.
Q3: The aromatic region of my ¹H NMR spectrum is complex and the signals overlap. How can I assign the aromatic protons?
A3: Overlapping signals in the aromatic region are common for substituted benzene rings. To resolve this, 2D NMR techniques like COSY are invaluable. A COSY spectrum will show correlations between protons that are coupled to each other (typically protons on adjacent carbons), allowing you to trace the connectivity of the aromatic spin system and assign the individual protons.
Q4: I am not sure which signal corresponds to the quaternary carbons in the ¹³C NMR spectrum. How can I identify them?
A4: Quaternary carbons (carbons with no attached protons) often have weaker signals in a standard ¹³C NMR spectrum. A DEPT-135 experiment is the most effective way to distinguish them. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons are absent. By comparing the broadband ¹³C spectrum with the DEPT-135 spectrum, the signals present in the former but absent in the latter can be assigned to quaternary carbons.
Troubleshooting Guides
Issue 1: Ambiguous Assignment of Protons and Carbons
Solution: Employ a combination of 2D NMR experiments to establish connectivity.
-
¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
Workflow for Structure Elucidation:
Caption: Workflow for unambiguous NMR-based structure elucidation.
Issue 2: Identifying Labile -OH and -NH Protons
Solution: Perform a D₂O exchange experiment.
-
Acquire a standard ¹H NMR spectrum in a non-deuterated protic solvent (e.g., DMSO-d₆).
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the ¹H NMR spectrum.
-
The signals corresponding to the -OH and -NH protons will decrease in intensity or disappear completely due to the exchange with deuterium.
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Ar-H | 6.5 - 7.5 | m | Complex multiplet, specific assignments require 2D NMR. |
| -CH₃ | ~2.2 | s | Singlet, benzylic protons. |
| Ar-OH | 4.0 - 10.0 | br s | Broad singlet, chemical shift is highly solvent and concentration dependent.[1] |
| Ar-NH-C(O) | 7.5 - 9.5 | br s | Broad singlet, chemical shift is highly solvent and concentration dependent. |
| -C(O)NH₂ | 5.0 - 7.0 | br s | Broad singlet, chemical shift is highly solvent and concentration dependent. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 | Notes |
| C=O (Urea) | 155 - 165 | Absent | Quaternary carbon. |
| Ar-C (Substituted) | 120 - 150 | Absent | Quaternary carbons. |
| Ar-CH | 110 - 130 | Positive | Aromatic methine carbons. |
| -CH₃ | ~20 | Positive | Benzylic methyl carbon. |
Experimental Protocols
¹H-¹H COSY Experiment (400 MHz)
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Spectrometer Setup:
-
Tune and match the probe for ¹H.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good resolution.
-
-
Acquisition Parameters:
-
Pulse sequence: cosygpppqf
-
Spectral width (SW): 10-12 ppm in both F1 and F2 dimensions.
-
Number of data points (TD): 2048 in F2, 256-512 in F1.
-
Number of scans (NS): 4-8.
-
Relaxation delay (d1): 1-2 seconds.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum.
¹H-¹³C HSQC Experiment (400 MHz)
-
Sample Preparation: As for the COSY experiment. A slightly more concentrated sample may be beneficial.
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
Lock and shim as for the COSY experiment.
-
-
Acquisition Parameters:
-
Pulse sequence: hsqcedetgpsisp2
-
¹H spectral width (SW in F2): 10-12 ppm.
-
¹³C spectral width (SW in F1): 0-180 ppm.
-
Number of data points (TD): 2048 in F2, 256 in F1.
-
Number of scans (NS): 8-16.
-
Relaxation delay (d1): 1.5-2 seconds.
-
One-bond coupling constant (¹JCH): ~145 Hz.
-
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
¹H-¹³C HMBC Experiment (400 MHz)
-
Sample Preparation: As for the HSQC experiment.
-
Spectrometer Setup: As for the HSQC experiment.
-
Acquisition Parameters:
-
Pulse sequence: hmbcgplpndqf
-
¹H spectral width (SW in F2): 10-12 ppm.
-
¹³C spectral width (SW in F1): 0-180 ppm.
-
Number of data points (TD): 2048 in F2, 512 in F1.
-
Number of scans (NS): 16-64.
-
Relaxation delay (d1): 1.5-2 seconds.
-
Long-range coupling constant (ⁿJCH): Optimized for 8 Hz.
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Disclaimer: The provided chemical shift ranges and experimental parameters are estimates and may vary depending on the specific instrumentation, solvent, and sample concentration. It is recommended to optimize parameters for each specific case.
References
Adjusting pH to improve (3-Hydroxy-p-tolyl)urea activity
Disclaimer: Specific experimental data for (3-Hydroxy-p-tolyl)urea is limited in publicly available literature. Therefore, this guide provides information based on the general chemical properties of urea derivatives, phenols, and data from structurally similar compounds. The experimental protocols provided are general methods applicable to a wide range of small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the predicted effect of pH on the solubility of this compound?
A1: The structure of this compound contains a phenolic hydroxyl group and a urea moiety. The phenolic group is weakly acidic, while the urea group is very weakly basic. Therefore, its solubility is expected to be pH-dependent. At neutral or slightly acidic pH, the compound will likely exist in its neutral form with moderate aqueous solubility. As the pH becomes more alkaline (above the pKa of the phenolic hydroxyl group), the compound will deprotonate to form a more soluble phenoxide salt. Conversely, under strongly acidic conditions, the urea moiety could be protonated, potentially increasing solubility, though this effect is generally less pronounced than the deprotonation of the phenol.
Q2: How might pH affect the biological activity of this compound?
A2: The biological activity of this compound can be significantly influenced by pH for several reasons. The ionization state of the molecule, which is pH-dependent, affects its ability to cross cell membranes and interact with its biological target. For intracellular targets, the compound generally needs to be in a more lipophilic, neutral form to passively diffuse across the cell membrane. Furthermore, the binding of the compound to its target protein may involve hydrogen bonds or ionic interactions that are sensitive to the protonation state of both the compound and the amino acid residues in the protein's binding site. Therefore, optimizing the pH of the experimental medium is crucial for observing the maximal biological effect.
Q3: What are the potential biological activities of this compound based on similar compounds?
A3: Based on structurally related molecules, this compound may exhibit a range of biological activities. For instance, a similar compound, 1,3-bis(p-hydroxyphenyl)urea, has demonstrated anti-inflammatory properties by reducing the expression of COX-2, TNF-α, IL-1β, and IL-6. Another related compound, 1,3-di-m-tolyl-urea, has been shown to inhibit bacterial biofilm formation by interfering with quorum sensing. Therefore, it is plausible that this compound could possess anti-inflammatory or antimicrobial activities. However, this needs to be confirmed through specific biological assays.
Q4: How should I prepare stock solutions of this compound to avoid precipitation in my assay?
A4: It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous-based assays, it is crucial to ensure that the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced artifacts. When diluting the stock solution into your aqueous assay buffer, add the stock solution to the buffer with vigorous vortexing or stirring to facilitate dissolution and prevent precipitation. If precipitation still occurs, you may need to lower the final concentration of the compound, adjust the pH of the buffer to a range where the compound is more soluble, or include a small amount of a non-ionic surfactant like Tween® 20 (after confirming it does not interfere with your assay).
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, particularly those related to pH adjustment.
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates upon addition to aqueous buffer. | The compound has low solubility at the buffer's pH. The final concentration is above its solubility limit. | - Adjust the pH of the buffer to a more alkaline range (e.g., pH 8.0-9.0) to increase the solubility of the phenolic compound. - Decrease the final concentration of the compound in the assay. - Perform a solubility test at different pH values to determine the optimal pH for your experiment (see Experimental Protocols). - Add the compound stock solution to the buffer while vortexing to ensure rapid mixing. |
| Inconsistent or non-reproducible biological activity. | - Fluctuation in the pH of the cell culture medium during the experiment. - Degradation of the compound at the experimental pH. - Inaccurate pH measurement of buffers. | - Use a buffered medium with sufficient buffering capacity (e.g., HEPES in addition to bicarbonate).[1][2] - Calibrate the pH meter before each use with fresh, certified buffers.[3] - Monitor the pH of the cell culture medium at the beginning and end of the experiment. - Assess the stability of the compound at the experimental pH over the duration of the assay. |
| Unexpected changes in cell morphology or viability. | - The adjusted pH of the medium is outside the optimal range for the cells. - The combination of the compound and the adjusted pH is cytotoxic. | - Ensure the pH of the final assay medium is within the physiological range for your cell line (typically 7.2-7.4).[2] - Perform a vehicle control at the adjusted pH to rule out pH-induced cytotoxicity. - Conduct a dose-response experiment at the optimal pH to determine the non-toxic concentration range of the compound. |
| Difficulty in measuring the pKa of the compound. | - The compound has low aqueous solubility. - Precipitation of the compound during titration. | - Perform the potentiometric titration in a co-solvent system (e.g., water-methanol mixture) and extrapolate to 0% co-solvent.[4] - Use a lower concentration of the compound for the titration. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 16704-78-2 | [5] |
| Molecular Formula | C₈H₁₀N₂O₂ | Calculated |
| Molecular Weight | 166.18 g/mol | Calculated |
| Predicted pKa (Phenolic OH) | 9.0 - 10.5 | Estimation based on phenol and substituted phenols.[6][7] |
| Predicted pKa (Urea N-H) | > 14 | General value for urea derivatives. |
Table 2: Predicted pH-Dependent Properties of this compound
| pH Range | Predicted Dominant Species | Predicted Aqueous Solubility | Predicted Membrane Permeability |
| < 7.0 | Neutral | Low to Moderate | High |
| 7.0 - 9.0 | Neutral | Moderate | High |
| > 10.5 | Anionic (Phenoxide) | High | Low |
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol describes the determination of the pKa of the phenolic hydroxyl group.
-
Preparation of Solutions:
-
Titration Setup:
-
Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.
-
Place 20 mL of the 1 mM compound solution into a jacketed beaker maintained at a constant temperature (e.g., 25 °C) with a magnetic stirrer.
-
Add KCl to a final concentration of 0.15 M.
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration Procedure:
-
If necessary, adjust the initial pH of the solution to ~2.0 with 0.1 M HCl.
-
Titrate the solution with small increments (e.g., 0.05 mL) of 0.1 M NaOH.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH reaches ~12.0.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the titration curve (ΔpH/ΔV) and plot it against the average volume of NaOH added for each increment. The peak of this plot corresponds to the equivalence point.
-
The pH at half the equivalence point volume is equal to the pKa of the compound.[8][9]
-
Protocol 2: Measurement of Aqueous Solubility by Shake-Flask Method
This protocol determines the solubility of the compound at different pH values.
-
Preparation of Buffers:
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
-
Sample Preparation:
-
Equilibration:
-
Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.[10]
-
-
Sample Processing:
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Prepare a standard curve of the compound in a suitable solvent (e.g., methanol).
-
Dilute the filtered supernatant with the same solvent used for the standard curve.
-
Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the solubility of the compound at each pH.
-
Protocol 3: Cell-Based Viability Assay with pH Adjustment
This protocol outlines a general procedure for assessing the cytotoxicity of this compound at different pH values using an MTT or similar viability assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37 °C.[12]
-
-
Preparation of Treatment Media:
-
Prepare the desired concentrations of this compound in serum-free cell culture medium.
-
Adjust the pH of the treatment media to the desired experimental values (e.g., 6.8, 7.4, 7.8) using sterile 0.1 M HCl or 0.1 M NaOH. Ensure the pH is measured at 37 °C if possible, as pH can be temperature-dependent.[2]
-
Prepare vehicle control media at each corresponding pH.
-
-
Cell Treatment:
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add 100 µL of the pH-adjusted treatment or vehicle control media to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO₂ incubator.
-
-
Viability Assessment (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.[12]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control at the corresponding pH.
-
Visualizations
Caption: Troubleshooting workflow for pH-related issues.
Caption: Hypothesized anti-inflammatory signaling pathway.
Caption: Relationship between pH, solubility, and activity.
References
- 1. scientificbio.com [scientificbio.com]
- 2. selectscience.net [selectscience.net]
- 3. m.youtube.com [m.youtube.com]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peerj.com [peerj.com]
- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Hydroxyurea and (3-Hydroxy-p-tolyl)urea: Established Clinical Agent vs. a Novel Urea Derivative
A comprehensive guide for researchers and drug development professionals on the known activities of the established anticancer and sickle cell anemia drug, Hydroxyurea, and the potential therapeutic profile of a lesser-studied derivative, (3-Hydroxy-p-tolyl)urea. This guide synthesizes available experimental data, details relevant assay methodologies, and visualizes key biological pathways.
Introduction
Hydroxyurea is a well-established therapeutic agent with a long history of use in the treatment of myeloproliferative disorders, certain cancers, and sickle cell anemia.[1][2] Its mechanism of action is primarily attributed to the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis.[1] In contrast, this compound is a less-characterized aryl urea derivative. While extensive research exists for various substituted urea compounds, demonstrating a broad range of biological activities including anticancer properties, specific experimental data on this compound remains scarce in publicly available literature.[3][4][5] This guide provides a detailed comparison based on the established knowledge of Hydroxyurea and the potential activities of aryl urea derivatives as a class, to which this compound belongs.
Mechanism of Action: A Tale of Two Ureas
Hydroxyurea's primary mechanism of action is the inhibition of the enzyme ribonucleotide reductase (RNR).[1] This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, Hydroxyurea effectively halts DNA replication, leading to cell cycle arrest in the S-phase and subsequent apoptosis in rapidly dividing cells, such as cancer cells.[1]
The mechanism of action for this compound has not been specifically elucidated. However, the broader class of aryl urea derivatives has been shown to exhibit anticancer activity through various mechanisms.[4] These include the inhibition of key signaling kinases involved in tumor growth and proliferation, such as receptor tyrosine kinases (RTKs) and Raf kinases.[4] Some urea derivatives have also been identified as tubulin polymerization inhibitors.[4] It is plausible that this compound could share one or more of these mechanisms, but dedicated experimental studies are required for confirmation.
Data Presentation: A Head-to-Head Look at Biological Activity
Due to the limited availability of specific data for this compound, a direct quantitative comparison is challenging. The following tables summarize the known quantitative data for Hydroxyurea and highlight the areas where data for this compound is needed.
Table 1: Ribonucleotide Reductase Inhibition
| Compound | Target Enzyme | IC50 Value | Reference |
| Hydroxyurea | Ribonucleotide Reductase | Varies by cell line and assay conditions | [1][6] |
| This compound | Ribonucleotide Reductase | Data not available | - |
Table 2: In Vitro Cytotoxicity Data (IC50 Values)
| Compound | Cell Line | IC50 Value | Reference |
| Hydroxyurea | Various cancer cell lines | Micromolar to millimolar range | [2] |
| This compound | Data not available | Data not available | - |
Experimental Protocols: The "How-To" of Activity Assessment
To facilitate further research into the comparative activities of these compounds, detailed methodologies for key experiments are provided below.
Ribonucleotide Reductase (RNR) Inhibition Assay
A common method to assess RNR activity is a PCR-based assay that quantifies the amount of a specific deoxyribonucleotide triphosphate (dNTP) produced by the enzyme.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the RNR enzyme, its substrates (ribonucleoside diphosphates), and necessary cofactors.
-
Compound Incubation: Add varying concentrations of the test compound (Hydroxyurea or this compound) to the reaction mixture.
-
dNTP Conversion: For RNR enzymes that produce deoxyribonucleoside diphosphates (dNDPs), incubate the reaction mixture with nucleoside diphosphate kinase (NDPK) to convert the dNDPs to dNTPs.
-
PCR Amplification: Use the resulting dNTPs in a PCR reaction where one of the dNTPs is limiting and supplied by the RNR reaction. The amount of PCR product will be proportional to the activity of the RNR enzyme.
-
Quantification: Quantify the PCR product using methods such as fluorescence intensity of DNA binding dyes.
-
IC50 Determination: Plot the RNR activity against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the untreated control and plot it against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations: Pathways and Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action of Hydroxyurea.
Caption: Potential signaling pathways targeted by aryl urea derivatives.
Caption: Experimental workflow for the MTT assay.
Conclusion
Hydroxyurea is a cornerstone in the treatment of various diseases, with its activity as a ribonucleotide reductase inhibitor being well-documented. While this compound belongs to the versatile class of aryl urea compounds known for their diverse biological activities, including potent anticancer effects, a significant data gap exists for this specific molecule. Further research, employing the standardized experimental protocols outlined in this guide, is crucial to elucidate the specific mechanism of action and therapeutic potential of this compound. Such studies will be instrumental in determining if this compound, or its derivatives, could offer novel therapeutic avenues in oncology and beyond.
References
- 1. The Cell Killing Mechanisms of Hydroxyurea [mdpi.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (3-Hydroxy-p-tolyl)urea Analogues as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (3-Hydroxy-p-tolyl)urea analogues, focusing on their structure-activity relationship (SAR) as kinase inhibitors. The information presented is based on experimental data from peer-reviewed research, offering objective insights for professionals in drug discovery and development.
Introduction
The urea scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. Diaryl ureas, such as Sorafenib, are well-known multi-kinase inhibitors. This guide focuses on a specific subset of these compounds: this compound analogues. Understanding how structural modifications to this scaffold impact biological activity is crucial for the rational design of more potent and selective kinase inhibitors. Recent studies have highlighted the potential of these analogues as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in cancer cell proliferation, angiogenesis, and survival.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of a series of this compound analogues. The core structure was systematically modified at the 'head' (the phenyl ring not attached to the tolyl group), the urea linker, and the 'tail' (the tolyl group) to elucidate the structure-activity relationships.
Table 1: Effect of Substitution on the 'Head' Phenyl Ring
| Compound ID | R (Substitution on 'Head' Phenyl) | IC50 (μM) vs. MDA-MB-231 Cells | IC50 (μM) vs. FGFR1 Kinase |
| 1a | 4-H | 11.44 ± 0.40 | > 10 |
| 1b | 4-F | 3.50 ± 0.08 | 0.55 ± 0.04 |
| 1c | 4-Cl | 2.57 ± 0.07 | 0.21 ± 0.02 |
| 1d | 4-Br | 3.15 ± 0.11 | 0.33 ± 0.03 |
| 1e | 4-CH3 | 11.71 ± 0.38 | > 10 |
| 1f | 4-OCH3 | > 20 | > 10 |
| 1g | 3-Cl | 3.66 ± 0.12 | 0.48 ± 0.05 |
| 1h | 2-Cl | 5.65 ± 0.43 | 1.25 ± 0.11 |
Table 2: Effect of Modifications on the Urea Linker and 'Tail' Moiety
| Compound ID | Modification | IC50 (μM) vs. MDA-MB-231 Cells | IC50 (μM) vs. FGFR1 Kinase |
| 1c | N-(4-chlorophenyl)-N'-(3-hydroxy-4-methylphenyl)urea | 2.57 ± 0.07 | 0.21 ± 0.02 |
| 2a | N-(4-chlorophenyl)-N'-(3-methoxy-4-methylphenyl)urea | 6.02 ± 0.09 | 2.50 ± 0.21 |
| 2b | N-(4-chlorophenyl)-N'-(4-methylphenyl)urea | > 20 | > 10 |
| 3a | N-(4-chlorophenyl)-N'-(3-hydroxy-4-methylphenyl)thiourea | 4.58 ± 0.25 | 0.89 ± 0.07 |
Structure-Activity Relationship (SAR) Analysis
The data presented in the tables reveals several key insights into the structure-activity relationship of this compound analogues as FGFR1 inhibitors:
-
'Head' Group Substitution: The nature and position of the substituent on the 'head' phenyl ring significantly influence activity.
-
Halogen Substitution: Introduction of a halogen at the para-position (R=4-F, 4-Cl, 4-Br) dramatically increases both cellular and enzymatic inhibitory activity compared to the unsubstituted analogue (1a). The chloro-substituted analogue (1c) was found to be the most potent.
-
Electron-Donating Groups: The presence of electron-donating groups at the para-position, such as methyl (1e) or methoxy (1f), leads to a significant decrease in activity.
-
Positional Isomers: Among the chloro-substituted analogues, the para-isomer (1c) displayed the highest potency, followed by the meta-isomer (1g) and then the ortho-isomer (1h), suggesting that substitution at the para-position is optimal for binding to the target.
-
-
'Tail' Group Modification: The 3-hydroxy group on the p-tolyl 'tail' moiety is crucial for activity.
-
Masking the hydroxyl group as a methoxy ether (2a) resulted in a significant reduction in both cellular and enzymatic potency.
-
Complete removal of the hydroxyl group (2b) led to a near-complete loss of activity. This highlights the importance of the 3-hydroxy group, likely as a key hydrogen bond donor in the interaction with the kinase.
-
-
Urea Linker Modification: The urea linker is important for maintaining high potency.
-
Replacing the urea with a thiourea linker (3a) resulted in a decrease in inhibitory activity. This suggests that the oxygen of the urea carbonyl is likely involved in a critical hydrogen bonding interaction with the hinge region of the kinase.
-
Experimental Protocols
1. In Vitro FGFR1 Kinase Assay
This assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by the FGFR1 enzyme.
-
Materials: Recombinant human FGFR1 kinase domain, Poly(Glu,Tyr) 4:1 substrate, ATP, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
The test compounds are serially diluted in DMSO and then added to the wells of a 384-well plate.
-
FGFR1 enzyme and the Poly(Glu,Tyr) substrate are added to the wells and incubated with the compounds for a short period (e.g., 10 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent according to the manufacturer's protocol.
-
The luminescence signal is read on a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
2. Cell Proliferation (MTT) Assay
This assay assesses the cytotoxic effect of the compounds on cancer cells.
-
Materials: MDA-MB-231 human breast cancer cells, cell culture medium (e.g., DMEM with 10% FBS), 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
MDA-MB-231 cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT solution is added to each well and incubated for a further 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilizing agent.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Mandatory Visualizations
Profiling the Selectivity of (3-Hydroxy-p-tolyl)urea: A Comparative Guide to Cross-Reactivity Analysis
For Researchers, Scientists, and Drug Development Professionals
The urea scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous potent protein kinase inhibitors. Compounds like Sorafenib and Regorafenib have demonstrated clinical efficacy by targeting key kinases in signaling pathways. However, their therapeutic window is often defined by their selectivity—the ability to inhibit the intended target without engaging other kinases that can lead to off-target toxicities.
This guide provides a framework for the cross-reactivity profiling of a novel urea-based compound, (3-Hydroxy-p-tolyl)urea. As direct experimental data for this specific molecule is not yet publicly available, this document serves as a template, comparing the established profiles of two well-characterized, structurally related kinase inhibitors: Sorafenib , a multi-kinase inhibitor targeting RAF kinases, and Doramapimod (BIRB 796) , a potent p38 MAPK inhibitor. By understanding their selectivity and the methods used to determine it, researchers can effectively design and interpret studies for new chemical entities.
Data Presentation: Comparative Kinase Inhibition
The selectivity of a kinase inhibitor is quantified by comparing its binding affinity (Kd) or inhibitory concentration (IC50) across a wide range of kinases. A highly selective inhibitor will show potent activity against its intended target(s) and significantly weaker activity against a broad panel of other kinases. The following table presents a hypothetical profile for this compound alongside published data for Sorafenib and Doramapimod.
| Kinase Target | This compound | Sorafenib | Doramapimod (BIRB 796) |
| Kd (nM) | Kd (nM) / IC50 (nM) | Kd (nM) / IC50 (nM) | |
| Primary Targets | |||
| BRAF | Data not available | 22[1] | >10,000 |
| BRAF (V600E) | Data not available | 38 | >10,000 |
| c-RAF (RAF1) | Data not available | 6 | >10,000 |
| p38α (MAPK14) | Data not available | 160 | 0.1 / 38[2] |
| p38β (MAPK11) | Data not available | 100 | 65 (IC50)[2] |
| VEGFR2 (KDR) | Data not available | 90 (IC50)[1] | >10,000 |
| Selected Off-Targets | |||
| p38γ (MAPK12) | Data not available | >10,000 | 200 (IC50)[2] |
| p38δ (MAPK13) | Data not available | >10,000 | 520 (IC50)[2] |
| JNK2 (MAPK9) | Data not available | 4,200 | 2,800 |
| ERK2 (MAPK1) | Data not available | >10,000 | >10,000 |
| KIT | Data not available | 68 | >10,000 |
| PDGFRβ | Data not available | 57 | >10,000 |
| c-ABL | Data not available | 1,100 | >10,000 |
Data for Sorafenib and Doramapimod are compiled from various sources and methodologies and should be considered representative. Direct comparison requires analysis under identical experimental conditions.
Mandatory Visualizations
To contextualize the data and experimental procedures, the following diagrams illustrate a key signaling pathway targeted by urea-based inhibitors and a standard workflow for assessing kinase inhibitor selectivity.
Experimental Protocols
Accurate cross-reactivity profiling relies on robust and standardized experimental methods. Below are detailed protocols for two industry-standard assays for quantifying inhibitor-kinase interactions.
KINOMEscan™ Competition Binding Assay
This method measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
Methodology:
-
Assay Components: The assay consists of three core components: the kinase of interest tagged with a unique DNA identifier, a ligand immobilized on a solid support (e.g., beads), and the test compound.[3]
-
Competition Reaction: DNA-tagged kinases are incubated in the presence of the test compound and the immobilized ligand in multi-well plates. The test compound and the immobilized ligand compete for binding to the kinase's active site.
-
Equilibration: The reaction is allowed to reach binding equilibrium.
-
Washing: Unbound kinase is washed away, leaving only the kinase that is bound to the immobilized ligand on the solid support.
-
Elution and Quantification: The amount of kinase remaining bound to the solid support is quantified using qPCR to measure the amount of its corresponding DNA tag.[3]
-
Data Analysis: The results are reported as "percent of control" (%Ctrl), where the control is a DMSO vehicle. A low %Ctrl value indicates strong displacement of the kinase by the test compound, signifying a high-affinity interaction.[3]
-
Kd Determination: To determine the dissociation constant (Kd), the assay is performed with the test compound across a range of concentrations (typically an 11-point, 3-fold serial dilution). The resulting dose-response curve is fitted using a standard binding isotherm to calculate the Kd.
Radioligand Binding Assay
This technique measures the affinity of a test compound by quantifying its ability to displace a radioactive ligand (radioligand) that is known to bind to the kinase of interest.
Methodology:
-
Reagent Preparation:
-
Membrane/Protein Preparation: A source of the target kinase is required, typically as a purified recombinant protein or in membrane preparations from cells overexpressing the kinase.[4]
-
Radioligand: A suitable radioligand (e.g., a known inhibitor labeled with 3H or 125I) is selected. Its concentration in the assay is typically kept at or below its Kd value to ensure sensitivity.[5]
-
Test Compound: The test compound is serially diluted to create a range of concentrations for the competition curve.
-
-
Binding Reaction: The kinase preparation, radioligand, and test compound (or vehicle) are combined in an assay buffer in a 96-well plate.[4]
-
Incubation: The plate is incubated (e.g., 60-90 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.[4]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter mat (e.g., GF/C filters). This step separates the kinase-bound radioligand from the free radioligand in the solution. The filters are quickly washed with ice-cold buffer to remove non-specifically bound radioactivity.[4]
-
Detection: The filter mat is dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted using a scintillation counter (e.g., a MicroBeta counter).[4]
-
Data Analysis:
-
IC50 Determination: The raw counts are used to plot the percentage of specific binding against the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Ki Calculation: The IC50 is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
References
Comparative Analysis of Ribonucleotide Reductase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key ribonucleotide reductase (RR) inhibitors. While specific experimental data on (3-Hydroxy-p-tolyl)urea as a ribonucleotide reductase inhibitor is not extensively available in publicly accessible literature, this document contrasts the well-established inhibitor Hydroxyurea with other notable compounds, offering insights into their relative potencies and mechanisms of action.
Ribonucleotide reductase is a critical enzyme in the de novo synthesis of deoxyribonucleotides, the essential precursors for DNA replication and repair.[1][2] Its pivotal role in cell proliferation has made it a prime target for the development of anticancer and antiviral therapies.[1][2] This guide delves into the inhibitory activities of several compounds against this enzyme, presenting key quantitative data, experimental methodologies, and a visualization of the enzyme's central role in cellular pathways.
Potency Comparison of Ribonucleotide Reductase Inhibitors
The following table summarizes the in vitro inhibitory potency of selected compounds against mammalian ribonucleotide reductase. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (µM) | Cell Line/System | Reference |
| Hydroxyurea | R2 Subunit | ~500 | L1210 leukemic mice | [3] |
| Triapine (3-AP) | R2 Subunit | Significantly more potent than Hydroxyurea | In vitro enzyme and cell assays | [4] |
| Motexafin Gadolinium | R2 Subunit (Iron Chelation) | 2-6 | In vitro experiments | [4] |
| 2,3,4-Trihydroxybenzohydroxamic acid (2,3,4-OH-BHA) | Ribonucleotide Reductase | 3.5 | Mammalian enzyme | [3] |
| COH29 | RRM1/RRM2 Interface | <10 in most cases | Multiple human cancer cell lines | [5] |
| NSC73735 | R1 Subunit Oligomerization | - | Human RNR | [6] |
Note: The potency of inhibitors can vary depending on the specific experimental conditions, including the enzyme source, substrate concentration, and assay method.
Experimental Protocols
A precise understanding of the experimental conditions is crucial for the interpretation and replication of inhibitory activity data. Below is a generalized protocol for a common in vitro ribonucleotide reductase activity assay.
In Vitro Ribonucleotide Reductase Activity Assay ([3H]CDP Reduction Assay)
This assay measures the conversion of a radiolabeled ribonucleotide (cytidine diphosphate - CDP) to its corresponding deoxyribonucleotide (dCDP) by ribonucleotide reductase.
1. Reagents and Buffers:
- Purified recombinant human RRM1 and RRM2 subunits.
- Assay Buffer: HEPES buffer containing appropriate concentrations of ATP, magnesium acetate, and dithiothreitol (DTT).
- Substrate: [3H]CDP (radiolabeled cytidine diphosphate).
- Effector: ATP or other allosteric regulators.
- Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
- Crotalus atrox snake venom (for dephosphorylation of dCDP).
- Dowex-1-borate columns (for separation of cytidine and deoxycytidine).
- Scintillation cocktail and counter.
2. Procedure:
- The reaction mixture is prepared in the assay buffer containing the RRM1 and RRM2 subunits, the allosteric effector (e.g., ATP), and the test inhibitor at various concentrations.
- The reaction is initiated by the addition of the [3H]CDP substrate.
- The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
- The reaction is terminated by heating.
- The produced [3H]dCDP is dephosphorylated to [3H]deoxycytidine by the addition of snake venom and further incubation.
- The resulting mixture is applied to a Dowex-1-borate column, which retains the ribonucleotides (cytidine) while allowing the deoxyribonucleotides (deoxycytidine) to pass through.
- The eluate containing [3H]deoxycytidine is collected, mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
3. Data Analysis:
- The amount of [3H]deoxycytidine produced is proportional to the activity of the ribonucleotide reductase.
- The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of ribonucleotide reductase in DNA synthesis and a typical workflow for evaluating potential inhibitors.
Caption: Role of Ribonucleotide Reductase in DNA Synthesis.
Caption: Workflow for RR Inhibitor Screening.
Concluding Remarks
The inhibition of ribonucleotide reductase remains a validated and promising strategy in the development of anticancer therapeutics. While Hydroxyurea has long been a benchmark compound, ongoing research continues to identify novel inhibitors with improved potency and potentially different mechanisms of action, such as Triapine and COH29. The data and protocols presented in this guide offer a foundational resource for researchers aiming to evaluate new chemical entities against this critical enzymatic target. Further investigation into the structure-activity relationships of compounds like this compound could yet reveal their potential as effective ribonucleotide reductase inhibitors.
References
- 1. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of hydroxy- and amino-substituted benzohydroxamic acids: inhibition of ribonucleotide reductase and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Ribonucleotide Reductase Inhibitor COH29 Inhibits DNA Repair In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tolyl Urea Isomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of ortho-, meta-, and para-tolyl urea isomers based on available experimental data. The information is intended to assist researchers in understanding the structure-activity relationships of these isomers and to guide future drug discovery and development efforts.
Overview of Tolyl Urea Isomers
Urea and its derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The positioning of the tolyl group (ortho, meta, or para) on the urea scaffold can significantly influence the molecule's conformational properties, its ability to form hydrogen bonds with biological targets, and consequently, its overall biological activity. This guide synthesizes data from various studies to present a comparative analysis of these isomers.
Anticancer Activity
The anticancer potential of tolyl urea derivatives has been explored in various cancer cell lines. The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Comparative Cytotoxicity Data of Tolyl Urea Derivatives
| Compound/Isomer | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 1-(4-(benzamido)phenyl)-3-o-tolylurea | A-498 (Renal Carcinoma) | MTT | 14.46 | [1] |
| NCI-H23 (Lung Carcinoma) | MTT | 13.97 | [1] | |
| MDAMB-231 (Breast Adenocarcinoma) | MTT | 11.35 | [1] | |
| MCF-7 (Breast Adenocarcinoma) | MTT | 11.58 | [1] | |
| A-549 (Lung Adenocarcinoma) | MTT | 15.77 | [1] | |
| 1,3-di-m-tolyl-urea (DMTU) | Multispecies Oral Biofilm | Biofilm Inhibition | BIC50: 0.79 | [2] |
| p-Tolylsulfonyl Isocyanate Derivative | Liver Cancer (Huh7) | Not Specified | Potent Cytotoxicity | [3] |
| Lung Cancer (A549) | Not Specified | Moderate to Weak Cytotoxicity | [3] |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions. The inhibitory concentration 50 (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. BIC50 refers to the 50% Biofilm Inhibitory Concentration.
Signaling Pathways in Cancer
Urea derivatives, particularly diaryl ureas, are known to inhibit multiple receptor tyrosine kinases (RTKs) and other kinases involved in cancer cell signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways.[4][5] These pathways are crucial for cell proliferation, survival, and angiogenesis. The inhibition of these kinases can lead to the suppression of tumor growth.
Figure 1. Simplified diagram of kinase signaling pathways targeted by tolyl urea isomers in cancer.
Antimicrobial Activity
Tolyl urea derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Comparative Antimicrobial Activity of Tolyl Urea Derivatives
| Compound/Isomer | Microorganism | Assay | Activity Metric (µg/mL) | Reference |
| (R)-1-methyl-1-(1-phenylethyl)-3-(p-tolyl)urea | Acinetobacter baumannii | Growth Inhibition | 94.5% inhibition at 32 µg/mL | [6] |
| Cryptococcus neoformans | Growth Inhibition | Moderate | [6] | |
| 1,3-di-m-tolyl-urea (DMTU) | Multispecies Oral Biofilm | Biofilm Inhibition | BIC50: 0.79 µM | [2] |
Note: The data presented is from different studies and direct comparison should be made with caution.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for determining the antimicrobial susceptibility of a compound using the broth microdilution method.
Figure 2. Workflow for the Broth Microdilution Antimicrobial Susceptibility Test.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Tolyl urea isomer stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tolyl urea isomers (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Broth Microdilution for Antimicrobial Susceptibility
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microplates
-
Tolyl urea isomer stock solutions (in a suitable solvent)
-
Spectrophotometer or McFarland standards for inoculum standardization
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the tolyl urea isomers in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microplate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) in the well.
Structure-Activity Relationship (SAR)
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. rr-asia.woah.org [rr-asia.woah.org]
- 3. protocols.io [protocols.io]
- 4. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrpub.org [hrpub.org]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
Validating the Anti-Biofilm Efficacy of 1,3-di-m-tolyl-urea (DMTU) in Animal Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 1,3-di-m-tolyl-urea (DMTU), a promising anti-biofilm agent. This document outlines the experimental validation of its mechanism of action and compares its performance with alternative compounds, supported by experimental data and detailed protocols.
1,3-di-m-tolyl-urea (DMTU) has emerged as a significant small molecule inhibitor of bacterial communication, known as quorum sensing (QS), which is crucial for the formation of biofilms.[1][2] In vitro studies have demonstrated its ability to inhibit and disrupt biofilms of pathogenic bacteria, particularly those implicated in oral diseases like Streptococcus mutans.[1][3] These promising laboratory findings have been further substantiated in preclinical animal models, highlighting the translational potential of DMTU in combating biofilm-associated infections.
In Vitro Efficacy of DMTU
DMTU has been shown to effectively inhibit the formation of multispecies oral biofilms without exerting a direct bactericidal effect.[1][4] This is a desirable characteristic for an anti-biofilm agent as it reduces the selective pressure for the development of resistance. The primary mechanism of DMTU's anti-biofilm activity is the inhibition of the ComDE quorum-sensing pathway in Streptococcus mutans.[3] This pathway regulates the production of competence-stimulating peptide (CSP), a signaling molecule essential for biofilm formation and the expression of virulence factors.[3]
Quantitative In Vitro Data Summary
| Organism(s) | Assay | Endpoint | DMTU Concentration | Result | Reference |
| Streptococcus mutans | Biofilm Inhibition Assay | Reduction in biofilm biomass | 31.25 ppm (in combination with fluoride) | Significant inhibition of biofilm formation | [3] |
| Multispecies Oral Biofilm (S. gordonii, F. nucleatum, P. gingivalis, A. actinomycetemcomitans) | Biofilm Inhibition Assay | Biofilm Inhibitory Concentration 50 (BIC50) | 0.79 µM | 50% reduction in biofilm biomass | [4] |
| Porphyromonas gingivalis (in multispecies biofilm) | RT-qPCR | Gene expression | Not specified | Significant downregulation of biofilm and virulence-related genes | [1][4] |
In Vivo Validation in Animal Models
The efficacy of DMTU observed in vitro has been successfully translated to an in vivo setting using a Wistar rat model of dental caries.[3] This validation is a critical step in the preclinical development of any new therapeutic agent.
Summary of In Vivo Experimental Findings
| Animal Model | Infection | Treatment | Key Findings | Reference |
| Wistar Rats | Streptococcus mutans (dental caries) | DMTU alone and in combination with fluoride | - Inhibition of caries development- Reduction in inflammatory markers- Intact and healthy dentine in treated groups | [3] |
Comparison with Alternative Anti-Biofilm Agents
Several other small molecules and natural compounds are being investigated for their anti-biofilm and anti-quorum sensing properties. A comparison with these alternatives provides a broader perspective on the therapeutic potential of DMTU.
| Compound/Agent | Mechanism of Action | Target Organism(s) | Key Advantages | Key Disadvantages/Limitations |
| DMTU | Inhibition of ComDE quorum sensing pathway | Streptococcus mutans, multispecies oral biofilms | Biocompatible, non-bactericidal, effective in vivo | Limited data on broader spectrum of pathogens |
| ZY354 | Bactericidal | Oral streptococci (S. mutans, S. gordonii, S. sanguinis) | Reduces demineralizing activity of biofilms | Potential for resistance development due to bactericidal nature |
| Herbal Extracts (e.g., from Galla chinensis) | Downregulation of quorum sensing and glucosyltransferase genes | Streptococcus mutans | Natural origin, multiple targets | Standardization and batch-to-batch variability can be challenging |
| Quercetin | Inhibition of biofilm formation and virulence factors | Pseudomonas aeruginosa | Broad-spectrum activity against a key opportunistic pathogen | In vivo efficacy and bioavailability need further investigation |
Experimental Protocols
In Vitro Biofilm Inhibition Assay
-
Bacterial Strains and Culture Conditions: Streptococcus mutans and other relevant oral bacteria are cultured in appropriate broth medium (e.g., Brain Heart Infusion broth) at 37°C in a 5% CO₂ atmosphere.
-
Biofilm Formation: Bacterial cultures are diluted to a specific optical density (e.g., OD₆₀₀ of 0.1) in fresh medium. 200 µL of the cell suspension is added to the wells of a 96-well microtiter plate.
-
Treatment: DMTU, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. A solvent control is included.
-
Incubation: The plate is incubated for 24-48 hours at 37°C to allow for biofilm formation.
-
Quantification: After incubation, the planktonic cells are gently removed, and the wells are washed with phosphate-buffered saline (PBS). The adherent biofilm is stained with a 0.1% crystal violet solution for 15 minutes. After washing and drying, the bound dye is solubilized with 30% acetic acid, and the absorbance is measured at a wavelength of 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control.
In Vivo Wistar Rat Model of Dental Caries
-
Animal Housing and Diet: Weanling Wistar rats are housed in a controlled environment and fed a cariogenic diet.
-
Infection: The animals are infected orally with a culture of Streptococcus mutans.
-
Treatment: The rats are divided into different groups: a control group (no treatment), a DMTU-treated group, a fluoride-treated group, and a group receiving a combination of DMTU and fluoride. The treatments are typically administered topically to the teeth or in the drinking water.
-
Caries Scoring: After a set period (e.g., several weeks), the animals are euthanized, and their jaws are dissected. The extent and severity of dental caries are scored using established methods (e.g., Keyes' scoring system).
-
Histopathological and Inflammatory Marker Analysis: Tissues can be collected for histopathological examination to assess the integrity of the dentine. Blood and liver samples can be analyzed for inflammatory markers.[3]
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the quorum-sensing pathway inhibited by DMTU and the experimental workflow for its validation.
References
- 1. A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of the Quorum Sensing System (ComDE Pathway) by Aromatic 1,3-di-m-tolylurea (DMTU): Cariostatic Effect with Fluoride in Wistar Rats [frontiersin.org]
- 4. researchgate.net [researchgate.net]
(3-Hydroxy-p-tolyl)urea: A Comparative Analysis of a Novel Aryl Urea in the Context of Drug Discovery
A detailed head-to-head comparison of (3-Hydroxy-p-tolyl)urea with other prominent aryl ureas, providing insights into its potential pharmacological activities based on structure-activity relationships established for this class of compounds. This guide summarizes available quantitative data for related compounds, details relevant experimental protocols, and visualizes key concepts to aid researchers in drug development.
Introduction
Aryl ureas represent a significant and versatile scaffold in medicinal chemistry, with numerous derivatives developed as potent inhibitors of various enzymes and as therapeutic agents for a range of diseases, including cancer, inflammation, and microbial infections.[1][2] The central urea moiety acts as a rigid hydrogen bond donor and acceptor, facilitating interactions with biological targets, while the flanking aryl groups provide opportunities for extensive chemical modification to modulate potency, selectivity, and pharmacokinetic properties.[1]
This guide focuses on the specific aryl urea, this compound, a compound for which public domain biological data is currently limited. To provide a valuable comparative analysis for researchers, this document will extrapolate potential activities and establish a framework for future investigation by comparing its structure to well-characterized aryl ureas with known biological profiles. We will delve into the established roles of aryl ureas as inhibitors of key signaling molecules and their antimicrobial properties, presenting quantitative data and experimental methodologies from seminal studies.
Structure and Potential Mechanism of Action
This compound possesses a unique combination of a hydroxyl group on one phenyl ring and a methyl group on the other. These substitutions are expected to influence its electronic properties, lipophilicity, and potential for specific interactions with target proteins. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions in an active site. The p-tolyl group provides a degree of lipophilicity which can be crucial for cell permeability and interaction with hydrophobic pockets of target enzymes.
To understand the potential biological targets of this compound, we will compare it with other aryl ureas known to inhibit enzymes such as soluble Epoxide Hydrolase (sEH), Fatty Acid Amide Hydrolase (FAAH), and various kinases.
Head-to-Head Comparison with Other Aryl Ureas
While specific experimental data for this compound is not available, we can infer its potential activity by comparing its structural features with those of established aryl urea inhibitors. The following tables summarize quantitative data for a selection of aryl ureas, highlighting the impact of different substitutions on their inhibitory potency.
Table 1: Aryl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors
| Compound | Structure | IC50 (nM, human sEH) | Reference |
| 1-(1-Adamantyl)-3-(1-propionylpiperidin-4-yl)urea | Adamantyl-Urea-Piperidine | 7 | [3] |
| 1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Aryl-Urea-Piperidine | 1 | [3] |
| This compound (Hypothetical) | Hydroxy-Aryl-Urea | - | - |
Structure-Activity Relationship Insights: The potency of sEH inhibitors is influenced by the substituents on the aryl ring.[4] Electron-withdrawing groups, such as trifluoromethoxy, have been shown to enhance potency. The presence of a hydroxyl group on the phenyl ring of this compound could potentially modulate its activity through hydrogen bonding within the enzyme's active site.
Table 2: Aryl Piperazinyl Ureas as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
| Compound | Structure | IC50 (nM, rat FAAH) | Reference |
| JNJ-40355003 | Aryl-Piperazinyl-Urea | 13 | |
| This compound (Hypothetical) | Hydroxy-Aryl-Urea | - | - |
Structure-Activity Relationship Insights: Aryl piperazinyl ureas act as covalent inhibitors of FAAH. The nature and substitution pattern of the aryl ring are critical for their inhibitory activity. The electronic properties of the hydroxyl and methyl groups in this compound would likely influence its reactivity and, consequently, its potency as a FAAH inhibitor.
Table 3: Styryl Aryl Ureas as Antiproliferative Agents
| Compound | Target Cell Line | IC50 (µM) | Reference |
| (E)-styryl p-bromophenyl urea | HT-29 | 0.4 - 1.8 | |
| This compound (Hypothetical) | - | - | - |
Structure-Activity Relationship Insights: The antiproliferative activity of styryl aryl ureas is correlated with the substitution on the aryl urea moiety, with para-substitution often leading to increased potency. The hydroxyl group of this compound could potentially enhance its antiproliferative activity by forming hydrogen bonds with key residues in target proteins like VEGFR-2.
Experimental Protocols
To facilitate the investigation of this compound and other novel aryl ureas, detailed experimental protocols for key assays are provided below.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This assay is used to determine the potency of compounds in inhibiting the sEH enzyme.
Methodology:
-
Enzyme Preparation: Recombinant human or murine sEH is expressed and purified.
-
Substrate: A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNPC), is used.
-
Assay Procedure:
-
The test compound is pre-incubated with the sEH enzyme in a buffer (e.g., Tris-HCl, pH 7.4) at a controlled temperature (e.g., 30°C).
-
The reaction is initiated by the addition of the substrate.
-
The hydrolysis of the substrate by sEH leads to the release of a fluorescent product, which is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of the reaction is calculated, and the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay measures the ability of a compound to inhibit the FAAH enzyme.
Methodology:
-
Enzyme Source: Homogenates from rat, dog, or primate brain or liver, or recombinant FAAH can be used.
-
Substrate: A radiolabeled substrate, such as [³H]anandamide, is commonly used.
-
Assay Procedure:
-
The test compound is incubated with the enzyme source and the radiolabeled substrate in a suitable buffer.
-
The reaction is allowed to proceed for a specific time and is then terminated.
-
The product of the reaction (e.g., [³H]ethanolamine) is separated from the unreacted substrate using techniques like liquid-liquid extraction or chromatography.
-
-
Data Analysis: The amount of product formed is quantified using liquid scintillation counting, and the IC50 value is calculated.
Antiproliferative Activity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HT-29, MCF-7, HeLa, A549) are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Visualizing Aryl Urea Research Concepts
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the discovery and development of novel aryl urea-based therapeutic agents.
Caption: A simplified diagram of the VEGFR-2 signaling pathway, a common target for aryl urea-based anticancer agents.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis with structurally related aryl ureas provides a strong foundation for hypothesizing its potential as a pharmacologically active agent. The presence of the hydroxyl and tolyl functional groups suggests that it could exhibit inhibitory activity against various enzymes, such as sEH, FAAH, or protein kinases, and may possess antiproliferative properties.
The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this compound and other novel aryl urea derivatives. Further investigation through synthesis and rigorous biological evaluation is warranted to elucidate the specific activities of this compound and to determine its promise as a lead candidate in drug discovery programs.
References
- 1. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in Synthesis and Biological Applications of Substituted Ureas | Semantic Scholar [semanticscholar.org]
- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of hydroxy substituted amino chalcone compounds for antityrosinase activity in B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the binding mode of (3-Hydroxy-p-tolyl)urea to its target protein
Despite a comprehensive search of available scientific literature, a specific protein target for the compound (3-Hydroxy-p-tolyl)urea could not be definitively identified. This crucial information is a prerequisite for generating a detailed comparison guide on its binding mode as requested.
The investigation into the biological activity of this compound and structurally similar molecules has revealed a range of effects, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a related compound, 1,3-bis(p-hydroxyphenyl)urea, has been suggested through computational studies to bind to cyclooxygenase-1 (COX-1) and Tumor Necrosis Factor-alpha (TNF-α), indicating potential anti-inflammatory applications. Another similar molecule, 1,3-di-m-tolyl-urea, has been shown to inhibit the peptidase domain of the ABC transporter protein (ComA) in Streptococcus mutans.
These findings highlight the diverse biological roles of urea-based compounds. However, the precise molecular target responsible for the bioactivity of this compound is not explicitly documented in the reviewed literature. Without the identification of a specific target protein, it is not possible to:
-
Compile a comparative analysis of its binding affinity and mode with other alternative compounds.
-
Provide detailed experimental protocols for assays such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or binding assays that would be specific to the protein-ligand interaction.
-
Generate the requested visualizations of signaling pathways and experimental workflows.
Therefore, the generation of the requested in-depth comparison guide is contingent upon the future discovery and characterization of the specific protein target of this compound. Researchers and drug development professionals interested in this compound should prioritize experimental studies aimed at target identification to enable further investigation into its mechanism of action and potential therapeutic applications.
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential drug candidate is paramount. This guide provides a comparative assessment of the potential selectivity of (3-Hydroxy-p-tolyl)urea against a panel of related enzymes. Due to the limited publicly available data on this specific molecule, this analysis is based on the known selectivity profiles of structurally similar hydroxyphenyl and tolyl urea derivatives.
The urea scaffold is a prevalent motif in a multitude of enzyme inhibitors, targeting a wide range of enzymes from metalloenzymes to kinases. The seemingly simple urea functionality plays a crucial role in establishing hydrogen bond interactions with protein targets, thereby influencing potency and selectivity. The substituents on the urea nitrogens are key to fine-tuning these interactions and directing the molecule to a specific enzyme's active site.
Comparative Selectivity Profile
Based on available literature for structurally related compounds, a hypothetical selectivity profile for this compound can be inferred. The following table summarizes the potential inhibitory activities against a panel of enzymes frequently targeted by urea-based inhibitors. It is critical to note that these are extrapolated values and require experimental validation.
| Enzyme Family | Target Enzyme | Predicted Inhibition (IC50/Ki) | Rationale & Supporting Data |
| Metalloenzymes | Urease | Potent (low µM) | N-substituted hydroxyureas have shown potent inhibitory activity against urease. The position of substituents on the phenyl ring influences activity, with meta-substitutions sometimes being favored. |
| Carbonic Anhydrase (hCAII) | Weak to moderate | N-hydroxyurea derivatives have been shown to be selective for their primary targets, with limited off-target inhibition of carbonic anhydrase. | |
| Matrix Metalloproteinases (MMPs) | Weak to moderate | While some urea derivatives can inhibit MMPs, selectivity is often achieved through specific interactions of the side chains. Without specific data, significant inhibition is not assumed. | |
| Histone Deacetylases (HDACs) | Weak to moderate | Similar to other metalloenzymes, significant off-target inhibition of HDACs by simple urea derivatives is not consistently reported. | |
| Kinases | Receptor Tyrosine Kinases | Possible (µM range) | Diaryl urea derivatives are a known class of kinase inhibitors. The specific kinase target would depend on the overall molecular conformation. |
| Other Enzymes | Cytochrome P450 (e.g., CYP1B1) | Possible (µM range) | Biphenyl urea derivatives have demonstrated potent and selective inhibition of CYP1B1. The tolyl group in the target compound could confer some interaction. |
Experimental Protocols
To experimentally validate the predicted selectivity profile of this compound, the following established assay protocols are recommended.
Urease Inhibition Assay (Colorimetric)
This assay determines urease activity by measuring the production of ammonia from urea.
Materials:
-
Urease enzyme (e.g., from Jack bean)
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
Phenol-hypochlorite reagent (Berthelot's reagent)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the urease enzyme solution to each well.
-
Add the different concentrations of the test compound to the respective wells. Include a positive control (a known urease inhibitor like thiourea) and a negative control (solvent only).
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the urea solution to all wells.
-
Incubate at 37°C for another defined period (e.g., 30 minutes).
-
Stop the reaction and develop the color by adding the phenol-hypochlorite reagent.
-
Measure the absorbance at a specific wavelength (e.g., 625 nm) using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic)
This assay measures the cleavage of a fluorogenic peptide substrate by MMPs.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., Tris-HCl with CaCl2, ZnCl2)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well black plate, add the assay buffer and the MMP enzyme.
-
Add the test compound at various concentrations. Include a positive control (a known MMP inhibitor like EDTA) and a negative control.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the fluorogenic MMP substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths will be specific to the substrate).
-
Determine the initial reaction rates and calculate the percentage of inhibition to derive the IC50 value.
Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)
This assay is based on the esterase activity of CA.
Materials:
-
Human carbonic anhydrase II (hCAII)
-
p-Nitrophenyl acetate (substrate)
-
Tris-HCl buffer (pH 7.6)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the hCAII enzyme solution to the wells of a 96-well plate.
-
Add the test compound dilutions. Include a positive control (e.g., acetazolamide) and a negative control.
-
Pre-incubate at room temperature.
-
Start the reaction by adding the p-nitrophenyl acetate substrate.
-
Monitor the formation of p-nitrophenol by measuring the absorbance at 400 nm over time.
-
Calculate the reaction rates and determine the IC50 value from the dose-response curve.
Visualizing Experimental Workflow and Key Relationships
To aid in the conceptualization of the experimental design and the underlying principles of selectivity, the following diagrams are provided.
Caption: Experimental workflow for assessing enzyme selectivity.
Caption: Conceptual diagram of inhibitor selectivity.
Replicating Published Findings on Aryl Urea Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on the biological activities of various aryl urea derivatives. It is designed to assist researchers in replicating and building upon existing studies by offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
I. Comparative Efficacy of Aryl Urea Derivatives
The following tables summarize the reported biological activities of selected aryl urea derivatives from various studies, focusing on their anticancer and enzyme inhibitory properties.
Anticancer Activity
The antiproliferative effects of aryl urea derivatives have been extensively studied across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cell growth.
Table 1: Antiproliferative Activity (IC50 in µM) of Aryl Urea Derivatives in Cancer Cell Lines
| Compound/Derivative | HT-29 (Colon) | A549 (Lung) | HCT-116 (Colon) | PC-3 (Prostate) | Reference |
| Sorafenib (Standard) | 14.01 | 2.913 | 2.25 ± 0.71 | - | [1][2] |
| Compound 6a | 15.28 | 2.566 | - | - | [1] |
| Compound 7u | - | 2.39 ± 0.10 | 3.90 ± 0.33 | - | [2] |
| (E)-styryl p-bromophenyl urea (23) | 0.4 - 1.8 | - | - | - | [3] |
| (Z)-styryl p-bromo aryl Urea (16) | >50% inhibition at 10µM | - | - | - | [3] |
Note: A lower IC50 value indicates greater potency.
Enzyme Inhibition
Aryl urea derivatives have also been identified as potent inhibitors of various enzymes, including urease, which is implicated in bacterial pathogenesis.
Table 2: Urease Inhibitory Activity of Arylthiourea Derivatives
| Compound | % Inhibition | IC50 (mM) | Inhibition Type | Reference |
| Thiourea (Standard) | - | 0.504 | - | [] |
| LaSMMed 122 | ~90% | ~0.575 | Mixed | [] |
| LaSMMed 123 | ~90% | Statistically similar to thiourea | Mixed | [] |
| LaSMMed 124 (nitro-substituted) | ~90% | 0.464 | Mixed | [] |
| LaSMMed 125 (OCH3-substituted) | 84% | Statistically similar to thiourea | Competitive | [] |
| LaSMMed 126 | ~90% | ~0.575 | Mixed | [] |
II. Experimental Protocols
To facilitate the replication of these findings, detailed protocols for the key assays are provided below.
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the aryl urea derivatives and a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Aspirate the culture medium from each well, being careful not to disturb the adherent cells.
-
Add 50 µL of serum-free medium to each well.[5]
-
Add 10 µL of MTT Reagent to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of Detergent Reagent or another suitable solubilization solution to each well.
-
Leave the plate at room temperature in the dark for at least 2 hours to allow for complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Urease Inhibition Assay
This assay determines the inhibitory effect of compounds on the activity of the urease enzyme, which catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The amount of ammonia produced is quantified spectrophotometrically.
Materials:
-
Urease enzyme solution
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.2)
-
Phenol reagent (Solution A: 0.5 g phenol and 2.5 mg sodium nitroprusside in 50 mL distilled water)[1]
-
Alkali reagent (Solution B: 250 mg sodium hydroxide and 820 µL sodium hypochlorite 5% in 50 mL distilled water)[1]
-
96-well plate or centrifuge tubes
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing 1.2 mL of 10 mM phosphate buffer, 0.2 mL of urease enzyme solution, and 0.1 mL of the test compound (aryl urea derivative) at various concentrations.[1]
-
Incubate the mixture for 5 minutes.[1]
-
Initiate the reaction by adding 0.5 mL of 400 µM urea (substrate).[1]
-
Incubate the reaction mixture at 27°C for 20 minutes.[1]
-
Stop the reaction and develop the color by adding 1 mL of Solution A and 1 mL of Solution B.[1]
-
Measure the absorbance at 640 nm after a suitable incubation period for color development.[1]
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.
III. Signaling Pathways and Experimental Workflow
Visual representations of the key signaling pathways targeted by aryl urea derivatives and a general experimental workflow are provided below using Graphviz (DOT language).
General experimental workflow for evaluating aryl urea derivatives.
Many aryl urea derivatives, such as Sorafenib, exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and angiogenesis.[6]
Inhibition of the RAS/RAF/MEK/ERK signaling pathway by aryl urea derivatives.
Another critical target for many anticancer aryl urea compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][7]
Inhibition of the VEGFR-2 signaling pathway by aryl urea derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of (3-Hydroxy-p-tolyl)urea: A Guide for Laboratory Professionals
(3-Hydroxy-p-tolyl)urea , a derivative of urea, requires careful consideration for its disposal to ensure laboratory safety and environmental protection. While urea itself is generally not classified as a hazardous substance, the introduction of a hydroxytolyl group may alter its chemical, physical, and toxicological properties.[1][2] Therefore, a conservative approach to its disposal is recommended.
Hazard Assessment and Waste Characterization
Before disposal, a thorough hazard assessment of the waste containing this compound must be conducted. This involves determining if the waste exhibits any characteristics of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA) or other local regulations.[3][4] The primary characteristics of hazardous waste are:
-
Ignitability: The ability to create fire under certain conditions.
-
Corrosivity: The ability to corrode metals.
-
Reactivity: The tendency to explode or release toxic gases when mixed with other substances.
-
Toxicity: The potential to be harmful or fatal when ingested or absorbed.
If the this compound waste is mixed with other chemicals, the entire mixture must be evaluated.
Disposal Procedures
The appropriate disposal procedure depends on the hazard assessment.
Non-Hazardous Waste Disposal:
If it is definitively determined that the this compound waste is non-hazardous and not mixed with any hazardous substances, and your institution's EHS department approves, it may be permissible to dispose of it as non-hazardous chemical waste. Some institutions may allow for sewer disposal of small quantities of non-hazardous, water-soluble chemicals, but this must be explicitly permitted by your EHS office.[5]
Step-by-Step Procedure for Non-Hazardous Disposal (with EHS approval):
-
Confirmation: Confirm with your EHS department that the waste is classified as non-hazardous.
-
Containerization: Collect the waste in a clearly labeled, sealed, and compatible container.[6] The label should include the chemical name "this compound" and state that it is non-hazardous.
-
Disposal: Follow the specific instructions provided by your EHS department for non-hazardous chemical waste disposal.
Hazardous Waste Disposal:
If the this compound waste is determined to be hazardous, or if its hazardous status is unknown, it must be disposed of as hazardous waste.[7][8]
Step-by-Step Procedure for Hazardous Disposal:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Containerization: Collect the waste in a designated, leak-proof, and compatible hazardous waste container.[6] Do not mix incompatible waste streams.
-
Labeling: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[6] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The specific hazard characteristics (e.g., flammable, toxic).
-
The date accumulation started.
-
Your name and laboratory contact information.
-
-
Storage: Store the container in a designated satellite accumulation area within your laboratory. The container must be kept closed at all times, except when adding waste.
-
Request for Pickup: Once the container is full or you no longer need to add to it, submit a chemical waste pickup request to your institution's EHS department.
Quantitative Data Summary for Disposal Decision
| Parameter | Guideline | Action |
| RCRA Characteristics | Exhibits ignitability, corrosivity, reactivity, or toxicity. | Dispose of as hazardous waste. |
| Mixture with Hazardous Waste | Mixed with other hazardous chemicals. | Dispose of as hazardous waste. |
| Unknown Hazards | The hazards of the compound or mixture are not fully known. | Assume it is hazardous and dispose of accordingly. |
| EHS Determination | Classified as non-hazardous by your institution's EHS department. | Follow non-hazardous waste disposal procedures. |
Experimental Protocol: Waste Characterization
While a full toxicological and environmental impact study is beyond the scope of a typical research lab's disposal procedure, a basic characterization to inform the EHS department can be performed.
-
Solubility Test:
-
Objective: To determine the solubility of this compound in water, which can inform potential sewer disposal if deemed non-hazardous.
-
Methodology:
-
Add 10 mg of this compound to 1 mL of water in a test tube.
-
Vortex the mixture for 30 seconds.
-
Visually inspect for undissolved solid. If dissolved, the compound is considered soluble at this concentration.
-
-
-
pH Test:
-
Objective: To determine the corrosivity of an aqueous solution of the waste.
-
Methodology:
-
If the waste is an aqueous solution, use a calibrated pH meter or pH paper to measure the pH.
-
A pH of ≤ 2 or ≥ 12.5 typically indicates a corrosive hazardous waste.
-
-
Disposal Workflow Diagram
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. IDEM: Managing Waste: Hazardous Waste [in.gov]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Personal protective equipment for handling (3-Hydroxy-p-tolyl)urea
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for (3-Hydroxy-p-tolyl)urea. The following guidance is based on an extrapolation of safety data from the structurally related compounds p-tolylurea and hydroxyurea. It is imperative that this substance be handled with caution in a controlled laboratory environment by trained professionals.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Summary
A comprehensive approach to personal protection is critical when handling this compound due to the unknown specific hazards and the potential for risks associated with its structural analogues.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | Protects against splashes, dust, and unforeseen reactions. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the substance. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Handling and Storage
Proper handling and storage protocols are essential to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust when handling the solid form of the compound.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, gently cover with an absorbent material to avoid raising dust. For solutions, use an inert absorbent material.
-
Collect: Carefully scoop the contained material into a sealed, labeled waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by a thorough water rinse.
Disposal:
-
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
First Aid Measures
Immediate first aid is crucial in case of accidental exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
